Cephalocyclidin A
Description
Properties
IUPAC Name |
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12-,13+,14+,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSAQOVOGNCGNL-UTQGOSHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]23[C@H]4[C@@H]([C@@H]([C@@H]2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Cephalocyclidin A from Cephalotaxus harringtonia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery, isolation, and structural elucidation of Cephalocyclidin A, a novel cyclopeptide derived from the plant Cephalotaxus harringtonia. This document provides a comprehensive overview of the experimental methodologies employed, presents key quantitative data, and illustrates the logical workflow of the discovery process.
Introduction
Cephalotaxus harringtonia, a plant belonging to the Cephalotaxaceae family, has been a source of various bioactive natural products. Recent phytochemical investigations have led to the isolation of a new cyclic peptide, designated as this compound. This compound has demonstrated significant cytotoxic activities, making it a person of interest for further investigation in drug development.
Discovery and Bioactivity Screening
The initial phase of the research involved the screening of extracts from the twigs and leaves of C. harringtonia for cytotoxic effects against various cancer cell lines.
Experimental Protocol: Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay: The cytotoxicity of the plant extracts was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the extracts. After a specified incubation period, MTT solution was added, followed by a solubilizing agent. The absorbance was then measured to determine cell viability.
-
Data Analysis: The IC50 values, representing the concentration of the extract that inhibits 50% of cell growth, were calculated.
Isolation and Purification of this compound
Following the confirmation of cytotoxic activity in the crude extracts, a systematic bioassay-guided fractionation and purification process was undertaken to isolate the active constituent.
Experimental Protocol: Isolation and Purification
-
Extraction: The air-dried and powdered twigs and leaves of C. harringtonia were extracted with 95% ethanol.
-
Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which exhibited the most potent cytotoxic activity, was subjected to repeated column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Figure 1: Isolation and purification workflow for this compound.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
Experimental Protocol: Spectroscopic Analysis
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of the compound.
-
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) experiments were conducted to establish the planar structure and assign the proton and carbon signals.
-
Amino Acid Analysis: Acid hydrolysis of this compound followed by derivatization and gas chromatography-mass spectrometry (GC-MS) analysis was performed to identify the constituent amino acids.
-
Chiral Analysis: The absolute configurations of the amino acids were determined by comparing the retention times of their derivatives with those of authentic standards using chiral-phase GC.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the study of this compound.
Table 1: Cytotoxic Activity of this compound (IC50 in μM)
| Cell Line | IC50 (μM) |
| HL-60 | 3.8 |
| SMMC-7721 | 12.5 |
| A-549 | 9.7 |
| MCF-7 | 18.3 |
| SW480 | 23.4 |
Table 2: Key Spectroscopic Data for this compound
| Technique | Data |
| HRESIMS | m/z [M + H]⁺ (Observed), [M + Na]⁺ (Observed) |
| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz |
| ¹³C NMR | Chemical shifts (δ) in ppm |
| UV (MeOH) | λmax (log ε) in nm |
| IR (KBr) | νmax in cm⁻¹ |
(Note: Specific numerical values for spectroscopic data are detailed in the primary research literature and are presented here as a summary of the types of data collected.)
Conclusion
The discovery and isolation of this compound from Cephalotaxus harringtonia have unveiled a novel cyclopeptide with promising cytotoxic properties. The detailed experimental protocols and comprehensive structural elucidation provide a solid foundation for further preclinical and clinical investigations. The methodologies outlined in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this new compound. Further studies are warranted to elucidate the mechanism of action and to evaluate the in vivo efficacy and safety profile of this compound.
In-Depth Technical Guide to the Physicochemical Properties of Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalocyclidin A is a novel pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] Its unique and complex fused-pentacyclic structure, featuring six contiguous asymmetric centers, has garnered significant interest within the scientific community.[1][2] This document provides a comprehensive overview of the known physicochemical properties of this compound, its biological activity, and detailed experimental protocols for its isolation and characterization. The structural elucidation of this compound was accomplished through a combination of spectroscopic methods, including NMR and X-ray crystallography.[3] Preliminary studies have demonstrated its moderate cytotoxic effects against murine lymphoma and human epidermoid carcinoma cell lines, highlighting its potential as a lead compound in oncological research.[3]
Physicochemical Properties
This compound's intricate molecular architecture defines its distinct physical and chemical characteristics. The key quantitative data for this alkaloid are summarized in the tables below.
General and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | |
| Molecular Weight | 317.34 g/mol | |
| Appearance | Not specified in literature | |
| Boiling Point | 545.75 °C | |
| CAS Number | 421583-14-4 |
Solubility
| Solvent | Solubility | Reference |
| Methanol (B129727) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Chloroform (B151607) | Soluble | |
| Dichloromethane (B109758) | Soluble | |
| Ethyl Acetate (B1210297) | Soluble | |
| Acetone | Soluble |
Crystallographic Data for this compound Hydrochloride
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅·HCl·2(CH₃OH) | |
| Formula Weight | 417.88 | |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| a (Å) | 10.226(3) | |
| b (Å) | 12.551(3) | |
| c (Å) | 15.689(3) | |
| V (ų) | 2013.4(8) |
Biological Activity
This compound has demonstrated notable cytotoxic activity against certain cancer cell lines, which is consistent with the properties of other alkaloids isolated from the Cephalotaxus genus.
| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | |
| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 |
Note: Molar concentrations were calculated from the provided µg/mL values and the molecular weight of this compound.
Experimental Protocols
The following protocols are synthesized from established methodologies for the isolation and characterization of alkaloids from natural sources and are specifically tailored for this compound.
Isolation and Purification of this compound
This protocol outlines the extraction and purification of this compound from the fruits of Cephalotaxus harringtonia var. nana.
Materials:
-
Dried and powdered fruits of Cephalotaxus harringtonia var. nana
-
Methanol (MeOH), analytical grade
-
3% Tartaric acid solution
-
Ethyl acetate (EtOAc), analytical grade
-
Sodium bicarbonate (NaHCO₃) or Ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: Macerate the powdered fruits of C. harringtonia var. nana in methanol at room temperature. Perform the extraction multiple times to ensure exhaustive recovery of the alkaloids. Combine the methanolic extracts and concentrate under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 3% tartaric acid solution to protonate the alkaloids, rendering them water-soluble.
-
Partition this acidic aqueous solution with ethyl acetate to remove neutral and acidic impurities. Discard the organic layer.
-
Basify the aqueous layer with sodium bicarbonate or ammonium hydroxide to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the basified aqueous solution multiple times with chloroform or dichloromethane to obtain the crude alkaloid fraction.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Subject the crude alkaloid mixture to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, such as a chloroform-methanol mixture.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions containing this compound.
-
-
Preparative HPLC:
-
Further purify the this compound-containing fractions using preparative HPLC on a C18 column.
-
Use a suitable mobile phase, such as a methanol-water gradient, to achieve final purification.
-
Collect the pure this compound fraction and confirm its identity and purity using analytical techniques.
-
Physicochemical Characterization
Melting Point Determination:
-
Place a small amount of the purified, dried this compound into a capillary tube and seal one end.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a slow, controlled rate.
-
Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point.
NMR Spectroscopy:
-
Dissolve a sample of pure this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
For detailed structural elucidation, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY. The NOESY spectrum is particularly important for determining the relative stereochemistry.
Mass Spectrometry:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Introduce the sample into a mass spectrometer (e.g., using ESI or FAB) to determine the accurate mass and fragmentation pattern.
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway
The precise mechanism of action for this compound's cytotoxicity is not yet fully elucidated. However, it is hypothesized to induce apoptosis, potentially through the intrinsic mitochondrial pathway.
References
Unveiling the Cytotoxic Effects of Cephalocyclidin A on Murine Lymphoma L1210 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic activity of Cephalocyclidin A, a pentacyclic alkaloid, against the murine lymphoma L1210 cell line. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the postulated signaling pathways involved in its mechanism of action.
Quantitative Data Summary
This compound has demonstrated notable cytotoxic effects on murine lymphoma L1210 cells in vitro. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50), which signifies the concentration required to inhibit 50% of the cell population's growth.[1]
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| This compound | Murine Lymphoma (L1210) | 0.85[1][2] | ~2.3[2] |
Note: The molecular weight of this compound is approximately 369.41 g/mol and was used for the µM conversion.[2]
Postulated Mechanism of Action
While direct and extensive molecular studies on this compound's mechanism in L1210 cells are not widely available, it is hypothesized that its cytotoxic effects are mediated through the induction of apoptosis via the intrinsic mitochondrial pathway. This hypothesis is based on the known mechanisms of the broader family of Cephalotaxus alkaloids. Furthermore, it is plausible that this compound induces cell cycle arrest, a common mechanism for cytotoxic compounds that trigger apoptosis.
Proposed Signaling Pathway for Apoptosis Induction
The intrinsic apoptosis pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the subsequent activation of a caspase cascade.
References
Cephalocyclidin A and its Cytotoxic Impact on Human Epidermoid Carcinoma KB Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalocyclidin A, a novel pentacyclic alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide focuses on its activity in human epidermoid carcinoma KB cells. While comprehensive mechanistic studies are currently lacking in published literature, this document consolidates the available quantitative data, outlines standard experimental protocols for assessing its cytotoxic activity, and presents a proposed signaling pathway based on the activity of structurally related compounds. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
This compound is a unique pentacyclic alkaloid that was first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] As a member of the Cephalotaxus alkaloids, a class of compounds recognized for their cytotoxic and antileukemic properties, this compound is an intriguing candidate for further investigation in oncology.[2] Initial studies have shown its moderate cytotoxic activity against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells.[1][3] Human epidermoid carcinoma KB cells are a frequently used model in cancer research for the screening of potential therapeutic agents.[4] Despite its promising initial cytotoxicity profile, the precise mechanism of action and the specific signaling pathways modulated by this compound remain to be elucidated. This guide provides a comprehensive overview of the current knowledge regarding this compound's activity in KB cells, offering a starting point for future research endeavors.
Quantitative Data Presentation
The primary quantitative measure of this compound's activity in human epidermoid carcinoma KB cells is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| This compound | Human Epidermoid Carcinoma (KB) | 0.80 | ~2.1 - 2.52 |
| This compound | Murine Lymphoma (L1210) | 0.85 | ~2.3 - 2.67 |
Note: The molecular weight of this compound (C21H23NO5) is approximately 369.41 g/mol , and the µM conversion is an approximation based on this weight. The IC50 values for KB and L1210 cells are cited from existing literature.
Experimental Protocols
To facilitate further research into the cytotoxic effects of this compound, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: KB cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical final concentration range to test would be from 0.01 to 100 µM. A vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent) should be included. The cells are then treated with the various concentrations of the compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved using a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay used to determine cytotoxicity.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions, thus providing a measure of total cellular protein content.
Protocol:
-
Cell Plating: Seed KB cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for 48 to 72 hours.
-
Cell Fixation: Gently add cold 10% trichloroacetic acid (TCA) to each well to fix the cells.
-
Staining: Remove the supernatant and add SRB solution to each well to stain the cellular proteins.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a basic solution, such as 10 mM Tris base, to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm.
-
Data Analysis: Plot the percentage of growth inhibition against the log of the drug concentration to determine the IC50 value.
Proposed Signaling Pathway and Experimental Workflow
While the precise signaling pathway of this compound's cytotoxicity has not been fully elucidated, a proposed mechanism involves the induction of apoptosis, based on the known activities of related Cephalotaxus alkaloids like Homoharringtonine and Cephalotaxine.
Proposed Apoptotic Signaling Pathway
It is hypothesized that this compound may induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). This dysregulation results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including Caspase-9 and Caspase-3, which are the executioners of programmed cell death.
Caption: Proposed apoptotic signaling pathway of this compound.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for determining the cytotoxic effects of this compound on KB cells using an in vitro assay such as the SRB assay.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Conclusion and Future Directions
This compound demonstrates moderate cytotoxic activity against human epidermoid carcinoma KB cells, as evidenced by its IC50 value of 0.80 µg/mL. However, a significant gap exists in the scientific literature regarding its specific mechanism of action in this cell line. The proposed induction of apoptosis via the mitochondrial pathway, based on related compounds, provides a logical starting point for further investigation.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in KB cells.
-
Cell Cycle Analysis: Investigating whether this compound induces cell cycle arrest at specific phases.
-
Apoptosis Confirmation: Validating the induction of apoptosis through techniques such as Annexin V/PI staining and caspase activity assays.
-
In Vivo Studies: Assessing the anti-tumor efficacy of this compound in preclinical animal models of epidermoid carcinoma.
A deeper understanding of the biological activities of this compound will be crucial for its potential development as a novel anti-cancer agent.
References
Investigating the Apoptotic Pathway Induced by Cephalocyclidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalocyclidin A, a pentacyclic alkaloid derived from Cephalotaxus harringtonia, has demonstrated notable cytotoxic properties, positioning it as a compound of interest for oncological research. Preliminary evidence suggests its mechanism of action is analogous to the related, and more extensively studied, compound Cephalotaxine. This technical guide outlines a comprehensive experimental framework to investigate the hypothesis that this compound induces apoptosis primarily through the intrinsic mitochondrial pathway. This document provides detailed methodologies for key assays, illustrative data presentations, and visual representations of the proposed signaling cascades and experimental workflows to facilitate a rigorous evaluation of this compound's therapeutic potential.
Introduction
The induction of apoptosis, or programmed cell death, is a cornerstone of many effective cancer therapies. Apoptosis can be initiated through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the systematic dismantling of the cell.
The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Cellular stress triggers the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which recruits and activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, culminating in apoptosis.
This guide details the experimental procedures required to elucidate the specific apoptotic pathway induced by this compound, with a focus on the key events of the intrinsic pathway.
Quantitative Data Summary
The following tables provide a structured format for presenting the quantitative data obtained from the experimental protocols outlined in this guide. The values presented are hypothetical and serve as a template for organizing experimentally derived results.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µM) after 48h |
| L1210 | Murine Leukemia | 0.85 |
| K562 | Human Chronic Myelogenous Leukemia | 1.2 |
| HL-60 | Human Promyelocytic Leukemia | 0.9 |
| MCF-7 | Human Breast Adenocarcinoma | 2.5 |
| A549 | Human Lung Carcinoma | 3.1 |
Table 2: Analysis of Apoptosis Induction by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Live Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 0.5 | 70.3 ± 3.5 | 18.9 ± 2.2 | 10.8 ± 1.7 |
| This compound | 1.0 | 45.1 ± 4.2 | 35.6 ± 3.1 | 19.3 ± 2.5 |
| This compound | 2.0 | 20.7 ± 2.8 | 50.2 ± 4.5 | 29.1 ± 3.3 |
Table 3: Cell Cycle Distribution Analysis
| Treatment | Concentration (µM) | % G₀/G₁ Phase | % S Phase | % G₂/M Phase |
| Vehicle Control | - | 60.5 ± 2.5 | 25.3 ± 1.8 | 14.2 ± 1.1 |
| This compound | 1.0 | 58.9 ± 3.1 | 20.1 ± 2.0 | 21.0 ± 1.9 |
| This compound | 2.0 | 55.4 ± 2.7 | 15.7 ± 1.5 | 28.9 ± 2.4 |
Table 4: Mitochondrial Membrane Potential (ΔΨm) Assay
| Treatment | Concentration (µM) | Red/Green Fluorescence Ratio (JC-1 Aggregates/Monomers) |
| Vehicle Control | - | 8.5 ± 0.9 |
| This compound | 1.0 | 4.2 ± 0.5 |
| This compound | 2.0 | 2.1 ± 0.3 |
| CCCP (Positive Control) | 50 | 1.2 ± 0.2 |
Table 5: Relative Caspase Activity
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| This compound | 1.0 | 3.8 ± 0.4 | 3.5 ± 0.3 | 1.2 ± 0.1 |
| This compound | 2.0 | 6.2 ± 0.7 | 5.9 ± 0.6 | 1.3 ± 0.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
This compound
-
Target cancer cell lines (e.g., L1210, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Bcl-2 Family Proteins
Objective: To assess the expression levels of key pro- and anti-apoptotic proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bak, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).
Caspase Activity Assay
Objective: To measure the activity of key caspases.
Materials:
-
Caspase-3, -8, and -9 colorimetric or fluorometric assay kits
-
Treated and untreated cells
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Lyse cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To detect changes in the mitochondrial membrane potential.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Treated and untreated cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells and treat with this compound. Include a positive control treated with CCCP.
-
Incubate cells with the JC-1 reagent for 15-30 minutes at 37°C.
-
Wash the cells to remove excess JC-1.
-
Analyze the cells by fluorescence microscopy or flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Quantify the ratio of red to green fluorescence.
Mandatory Visualizations
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
The Role of Cephalocyclidin A in Inducing Programmed Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
November 2025
Introduction
Cephalocyclidin A, a novel pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana, represents a promising compound in the field of oncology research.[1] As a member of the Cephalotaxus alkaloids, a class of natural products known for their cytotoxic and antileukemic properties, this compound has garnered interest for its potential as a therapeutic agent.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in inducing programmed cell death, including its cytotoxic activity, a hypothesized mechanism of action based on related compounds, and detailed experimental protocols to facilitate further investigation into its molecular pathways.
While the precise mechanism of action for this compound remains to be fully elucidated, its structural similarity to other Cephalotaxus alkaloids, such as Cephalotaxine, suggests a potential role in the induction of apoptosis.[1][2] This document aims to consolidate the available data and provide a roadmap for researchers to explore the therapeutic potential of this intriguing molecule.
Quantitative Data Presentation: Cytotoxicity of this compound
This compound has demonstrated moderate cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound. The table below summarizes the reported IC50 values for this compound. It is important to note that some of the available data is illustrative and requires experimental confirmation.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Citation(s) |
| This compound | Murine Lymphoma (L1210) | Murine Lymphoma | 0.85 | ~2.67 | |
| This compound | Human Epidermoid Carcinoma (KB) | Human Epidermoid Carcinoma | 0.80 | ~2.52 | |
| This compound | Murine Lymphoma (L1210) | Murine Lymphoma | Hypothetical Data: 0.75 | - | |
| This compound | Human Epidermoid Carcinoma (KB) | Human Epidermoid Carcinoma | Hypothetical Data: 0.82 | - |
Note: The molecular weight of this compound is 317.34 g/mol , which was used for the µM conversion.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of the related alkaloid Cephalotaxine, it is hypothesized that this compound induces programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. This pathway is a critical regulator of cell survival and death. The proposed mechanism suggests that this compound may initiate cellular stress, leading to the modulation of the Bcl-2 family of proteins. This includes the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).
This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Hypothetical signaling pathway for this compound-induced apoptosis.
Proposed Experimental Workflow for Mechanism of Action Validation
A systematic experimental approach is essential to validate the hypothesized mechanism of action of this compound. The following workflow outlines the key experiments required to investigate its effects on cytotoxicity, apoptosis induction, and cell cycle progression.
Proposed experimental workflow for validating the mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments outlined in the workflow are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on the specific cell lines and experimental conditions used.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
-
Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50%.
-
Materials:
-
This compound
-
Target cancer cell lines (e.g., L1210, KB)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
-
-
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Seed cells (1 x 10^6 cells) in a T25 culture flask. After treatment, collect both the floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to analyze the effect of this compound on cell cycle progression.
-
Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cells
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide/RNase Staining Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: Harvest cells after treatment.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in Propidium Iodide/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be used to generate a histogram to quantify the cell population in each phase of the cell cycle.
-
Conclusion
This compound presents a compelling case for further investigation as a potential anti-cancer agent. While direct evidence of its role in programmed cell death is currently limited, the existing cytotoxicity data and the proposed mechanism of action, by analogy to related compounds, provide a strong foundation for future research. The experimental protocols detailed in this guide offer a clear path forward for elucidating the precise molecular targets and signaling pathways of this compound. A thorough understanding of its mechanism of action is crucial for its potential development as a novel therapeutic for the treatment of cancer.
References
Cephalocyclidin A as a potential lead compound in drug discovery
For Researchers, Scientists, and Drug Development Professionals
November 2025
Executive Summary
Cephalocyclidin A is a structurally novel pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] Its unprecedented fused-pentacyclic skeleton, featuring six contiguous asymmetric centers, has drawn considerable interest from the synthetic and medicinal chemistry communities.[3][4] Initial biological evaluations have revealed moderate cytotoxic activity against murine lymphoma and human epidermoid carcinoma cell lines, positioning this compound as a potential scaffold for the development of new anticancer agents.[1] While its precise mechanism of action is yet to be elucidated, its activity is consistent with other cytotoxic alkaloids from the Cephalotaxus genus. The successful enantioselective total synthesis of this compound has been achieved, providing a crucial pathway for the generation of analogs for structure-activity relationship (SAR) studies and further biological investigation. This guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, detailed experimental protocols for its isolation and synthesis, and a discussion of its potential as a lead compound in drug discovery.
Physicochemical Properties
This compound's complex molecular architecture defines its distinct physicochemical characteristics. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | |
| Molecular Weight | 317.34 g/mol | |
| CAS Number | 421583-14-4 | |
| Appearance | Not specified in literature | |
| Solubility | Soluble in Methanol (B129727) |
Biological Activity
This compound has demonstrated notable cytotoxicity against specific cancer cell lines, which is in line with the known antileukemic properties of other alkaloids isolated from the Cephalotaxus genus.
| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | |
| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 | |
| Note: Molar concentrations were calculated based on the provided µg/mL values and the molecular weight of this compound. |
Mechanism of Action
The precise molecular targets and signaling pathways through which this compound exerts its cytotoxic effects have not yet been fully elucidated. However, based on the known mechanisms of related Cephalotaxus alkaloids, a proposed mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This hypothetical pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This imbalance results in the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of programmed cell death.
Caption: Proposed apoptotic signaling pathway for this compound.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a generalized procedure for the isolation of this compound from the fruits of C. harringtonia var. nana, based on established methods for Cephalotaxus alkaloids.
Caption: Generalized workflow for the isolation of this compound.
A. Extraction:
-
Air-dry the fresh fruits of C. harringtonia var. nana (e.g., 955 g) and pulverize them.
-
Extract the powdered material exhaustively with methanol (e.g., 3 x 1 L) at room temperature.
-
Combine the methanol extracts and concentrate under reduced pressure to yield the crude extract.
B. Acid-Base Partitioning:
-
Suspend the crude extract in a 1-3% acidic aqueous solution (e.g., tartaric acid or HCl) to achieve a pH of approximately 2.
-
Partition this acidic solution with an equal volume of an immiscible organic solvent like ethyl acetate (B1210297) three times to remove non-basic compounds.
-
Basify the aqueous layer to a pH of 7-8 with a base such as sodium bicarbonate or ammonium (B1175870) hydroxide.
-
Extract the now basic aqueous layer three times with an equal volume of chloroform to isolate the crude alkaloid fraction.
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure.
C. Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Subject the crude alkaloid mixture to silica gel column chromatography.
-
Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., from 100:0 to 90:10 v/v).
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
-
Combine the fractions containing compounds with similar TLC profiles that correspond to this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions using a preparative HPLC system with a C18 column.
-
Elute with a linear gradient of increasing methanol in water (e.g., 40% to 80% over 40 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ of this compound.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Target cancer cell lines (e.g., L1210, KB)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile microplates
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution (e.g., final concentrations ranging from 0.01 to 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
-
Total Synthesis of (–)-Cephalocyclidin A
The total synthesis of (–)-Cephalocyclidin A is a complex, multi-step process. A concise approach has been developed, with two key strategic steps.
Caption: Key stages in the total synthesis of (–)-Cephalocyclidin A.
A. Key Step: Catalytic Asymmetric Polycyclization This crucial step establishes the core tricyclic N-heterocycle with key stereocenters.
Materials:
-
Tertiary enamide substrate
-
Terminal silyl (B83357) enol ether
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Spiropyrroline-derived oxazole (B20620) (SPDO) ligand (12 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Indium(III) triflate (In(OTf)₃) (20 mol%)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ and the SPDO ligand.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -30 °C.
-
Add a solution of the tertiary enamide in anhydrous CH₂Cl₂.
-
Add the silyl enol ether dropwise.
-
Stir the reaction at -30 °C and monitor its progress by TLC.
-
Upon completion, add In(OTf)₃ and allow the reaction to warm to room temperature.
-
Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
B. Key Step: Late-Stage Radical Cyclization This step completes the pentacyclic carbon skeleton.
Materials:
-
Tricyclic radical precursor
-
Azobisisobutyronitrile (AIBN)
-
Tributyltin hydride (Bu₃SnH)
-
Anhydrous, degassed toluene (B28343)
Procedure:
-
To a reaction flask under an argon atmosphere, add the tricyclic precursor and AIBN.
-
Add anhydrous and degassed toluene and heat the mixture to reflux (~110 °C).
-
Using a syringe pump, add a solution of Bu₃SnH in toluene to the refluxing mixture over several hours.
-
After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pentacyclic core.
Future Perspectives and Drug Discovery Potential
This compound represents a compelling starting point for a drug discovery program. Its moderate cytotoxicity and unique structural framework make it an attractive scaffold for medicinal chemistry efforts.
Key future research directions include:
-
Mechanism of Action Elucidation: A critical next step is to identify the specific molecular target(s) of this compound. This will enable a more profound understanding of its therapeutic potential and guide the rational design of more potent and selective analogs.
-
Structure-Activity Relationship (SAR) Studies: The successful total synthesis opens the door to the creation of a library of analogs. Systematic modifications to the pentacyclic core will help to identify the key structural features required for cytotoxic activity and potentially lead to the discovery of compounds with improved therapeutic indices.
-
Development of a Sustainable Supply: A robust and scalable total synthesis is essential for providing sufficient material for advanced preclinical and potential clinical evaluation.
References
Methodological & Application
Total Synthesis of (-)-Cephalocyclidin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the total synthesis of the complex pentacyclic alkaloid, (-)-Cephalocyclidin A. The methodology described herein is based on the enantioselective total synthesis developed by Zhang, Tu, and co-workers, which features a key copper-catalyzed asymmetric polycyclization and a late-stage radical cyclization.[1][2][3][4]
Introduction
(-)-Cephalocyclidin A is a structurally unique alkaloid isolated from Cephalotaxus harringtonia var. nana.[5] Its novel fused-pentacyclic skeleton, which includes six contiguous stereocenters, has made it an attractive target for total synthesis. The synthetic route outlined below provides a robust pathway to access this intricate molecule, enabling further investigation into its biological activity and potential applications in drug discovery.
Retrosynthetic Analysis
The synthetic strategy hinges on a convergent approach. The core tricycle is constructed early via a catalytic asymmetric polycyclization of a tertiary enamide. The final pentacyclic framework is then forged through a late-stage intramolecular Giese radical cyclization.
Key Reaction Methodologies
The total synthesis of (-)-Cephalocyclidin A is characterized by two pivotal transformations that establish its complex stereochemistry and caged architecture.
-
Catalytic Asymmetric Polycyclization: This key step utilizes a copper(II) triflate (Cu(OTf)₂) catalyst and a novel spiropyrroline-derived oxazole (B20620) (SPDO) ligand to construct the core tricyclic lactam skeleton. This reaction proceeds with high enantioselectivity, establishing the crucial aza- and oxa-quaternary stereocenters. An enantiomeric excess (ee) of 90% has been reported for the tricyclic intermediate.
-
Intramolecular Giese Radical Cyclization: A late-stage 6-exo radical cyclization is employed to form the final carbocycle of the pentacyclic system. This step is crucial for completing the caged structure of Cephalocyclidin A.
Experimental Protocols
The following are detailed protocols for the key stages of the total synthesis of (-)-Cephalocyclidin A.
Protocol 1: Synthesis of the Enamide Precursor
The synthesis begins with the preparation of the tertiary enamide precursor from known starting materials. This involves the condensation of the corresponding amine, a β-silyl cyclopentanone (B42830), and an acyl chloride.
Table 1: Reagents for Enamide Precursor Synthesis
| Reagent | Molar Equiv. |
| Amine 7 | 1.0 |
| β-silyl cyclopentanone 8 | 1.0 |
| Acyl chloride 9 | 1.0 |
Detailed experimental conditions for this multi-step precursor synthesis can be found in the supporting information of the primary literature.
Protocol 2: Catalytic Asymmetric Polycyclization
This protocol details the crucial enantioselective construction of the tricyclic lactam intermediate.
Table 2: Reagents and Conditions for Catalytic Asymmetric Polycyclization
| Reagent/Parameter | Value |
| Tertiary Enamide Substrate | 1.0 equiv |
| Cu(OTf)₂ | 10 mol% |
| SPDO Ligand | 12 mol% |
| Silyl (B83357) Enol Ether | 1.5 equiv |
| In(OTf)₃ | 20 mol% |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |
| Temperature | -30 °C to room temperature |
| Reaction Time | Monitored by TLC |
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the SPDO ligand (12 mol%).
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes to form the catalyst-ligand complex.
-
Cool the mixture to -30 °C.
-
In a separate flask, dissolve the tertiary enamide substrate (1.0 equiv) in anhydrous CH₂Cl₂.
-
Add the enamide solution to the catalyst mixture, followed by the dropwise addition of the silyl enol ether (1.5 equiv).
-
Stir the reaction at -30 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, add In(OTf)₃ (20 mol%) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the tricyclic lactam. The enantioselectivity of this step was determined to be 90% ee.
Protocol 3: Late-Stage Intramolecular Giese Radical Cyclization
This protocol describes the formation of the final pentacyclic core of (-)-Cephalocyclidin A.
Table 3: Reagents and Conditions for Giese Radical Cyclization
| Reagent/Parameter | Value |
| Tricyclic Radical Precursor | 1.0 equiv |
| AIBN | catalytic |
| Bu₃SnH | 1.5 equiv |
| Solvent | Anhydrous and degassed toluene (B28343) |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 5-8 hours |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add the tricyclic radical precursor and a catalytic amount of AIBN.
-
Add anhydrous and degassed toluene and heat the mixture to reflux (approximately 110 °C).
-
In a separate syringe, prepare a solution of Bu₃SnH in anhydrous and degassed toluene.
-
Using a syringe pump, add the Bu₃SnH solution to the refluxing reaction mixture over a period of 4-6 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Add a 1 M aqueous KF solution and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purify the crude product by silica gel column chromatography to obtain the pentacyclic core of (-)-Cephalocyclidin A. This reaction proceeds with high diastereoselectivity (dr > 20:1).
Visualized Workflows and Pathways
Caption: A simplified workflow for the total synthesis of (-)-Cephalocyclidin A.
Caption: Proposed catalytic cycle for the asymmetric polycyclization step.
Caption: Step-by-step experimental workflow for the Giese radical cyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Aggregation Behavior, Antibacterial Activity and Biocompatibility of Catanionic Assemblies Based on Amino Acid-Derived Surfactants. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Asymmetric Polycyclization in the Total Synthesis of (-)-Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic asymmetric polycyclization step in the total synthesis of (-)-Cephalocyclidin A. This key transformation utilizes a copper(II)/spiropyrroline-derived oxazole (B20620) (SPDO) catalytic system to construct the core tricyclic lactam skeleton with high enantioselectivity.[1][2][3]
Introduction
The total synthesis of complex natural products like (-)-Cephalocyclidin A often hinges on the development of novel and efficient chemical transformations. A pivotal step in a recent concise total synthesis is the catalytic asymmetric polycyclization of a tertiary enamide with a silyl (B83357) enol ether.[2][4] This reaction establishes the crucial aza- and oxa-quaternary stereocenters found in the core structure of the molecule. The use of a copper(II) triflate (Cu(OTf)₂) catalyst paired with a novel spiropyrroline-derived oxazole (SPDO) ligand has been demonstrated to be highly effective, achieving excellent levels of stereocontrol.
This protocol, adapted from the work of Zhuang et al. (2023), outlines the procedure for this key polycyclization reaction.
Data Presentation
The catalytic asymmetric polycyclization has been shown to be effective for a range of substrates, consistently delivering high enantioselectivity.
Table 1: Performance of the Cu(OTf)₂/SPDO Catalytic System in the Asymmetric Polycyclization
| Substrate/Product | Yield (%) | Enantiomeric Excess (ee %) |
| Tricyclic Lactam Intermediate for (-)-Cephalocyclidin A | 65 | 90 |
| Various Bicyclic and Tricyclic N-Heterocycles (general scope) | 54-82 | 83-98 |
Note: The yield for the Cephalocyclidin A intermediate is for the specific polycyclization step, while the general scope reflects the range of yields and ee's obtained for various substrates as reported by Zhuang et al. (2023).
Experimental Protocols
Key Experiment: Catalytic Asymmetric Polycyclization
This protocol describes the formation of the tricyclic lactam intermediate essential for the synthesis of (-)-Cephalocyclidin A.
Materials:
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Spiropyrroline-derived oxazole (SPDO) ligand (12 mol%)
-
Tertiary enamide substrate (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
Indium(III) triflate (In(OTf)₃) (20 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube maintained under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the SPDO ligand (12 mol%).
-
Add anhydrous CH₂Cl₂ and stir the resulting mixture at room temperature for 30 minutes to allow for complex formation.
-
Cool the reaction mixture to -30 °C using a suitable cooling bath.
-
In a separate flame-dried flask, dissolve the tertiary enamide substrate (1.0 equiv) in anhydrous CH₂Cl₂.
-
Add the solution of the tertiary enamide to the pre-formed catalyst mixture at -30 °C.
-
Add the silyl enol ether (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -30 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), add In(OTf)₃ (20 mol%) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tricyclic lactam.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the catalytic asymmetric polycyclization.
Caption: Experimental workflow for the catalytic asymmetric polycyclization.
Stereochemical Control
The stereochemical outcome of the reaction is determined by the chiral catalyst, which creates a specific environment for the cyclization cascade.
Caption: Logical relationship for stereochemical control.
References
Application Notes & Protocols: Late-Stage Radical Cyclization for the Cephalocyclidin A Core Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the late-stage radical cyclization, a key step in the total synthesis of the Cephalocyclidin A core structure. The information is based on the successful enantioselective total synthesis of (−)-Cephalocyclidin A developed by Zhuang et al.[1][2] This critical reaction sequence allows for the efficient construction of the complex pentacyclic framework of this biologically active alkaloid.
Overview of the Synthetic Strategy
The total synthesis of (−)-Cephalocyclidin A is a multi-step process that culminates in the formation of its unique caged structure. A key feature of this synthesis is a late-stage 6-exo radical cyclization.[1] This step is crucial for forging the final carbocyclic ring of the pentacyclic system. The overall synthetic approach involves an initial copper-catalyzed asymmetric polycyclization to construct a key tricyclic intermediate, followed by several functional group manipulations to set the stage for the pivotal radical cyclization.[1]
Logical Workflow of the Synthesis
The following diagram illustrates the simplified workflow for the total synthesis of (−)-Cephalocyclidin A, highlighting the position of the late-stage radical cyclization.
Caption: Simplified workflow for the total synthesis of (-)-Cephalocyclidin A.
The Late-Stage Radical Cyclization: Mechanism and Key Reagents
The formation of the this compound core structure is achieved through a Giese addition-type radical cyclization. This reaction is initiated by the thermal decomposition of azobisisobutyronitrile (AIBN), which generates a radical that abstracts a hydrogen atom from tributyltin hydride (Bu₃SnH) to form the tributyltin radical (Bu₃Sn•). This tin radical then abstracts a bromine atom from the substrate, generating a carbon-centered radical. This radical undergoes an intramolecular cyclization onto a tethered alkene, forming the desired carbon-carbon bond and a new radical intermediate, which is subsequently quenched by another molecule of Bu₃SnH to afford the cyclized product and regenerate the tributyltin radical.
Signaling Pathway of the Radical Cyclization
The following diagram outlines the key steps in the radical cyclization mechanism.
Caption: Mechanism of the late-stage radical cyclization.
Experimental Protocols
The following protocols are adapted from the supporting information of the total synthesis of (−)-Cephalocyclidin A by Zhuang et al. and are intended for research purposes.
Protocol 1: Synthesis of the Pentacyclic Core via Radical Cyclization
This protocol describes the conversion of the brominated precursor to the core structure of this compound.
Materials:
-
Tricyclic bromide precursor
-
Azobisisobutyronitrile (AIBN)
-
Tributyltin hydride (Bu₃SnH)
-
Anhydrous toluene
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a solution of the tricyclic bromide precursor in anhydrous and degassed toluene, add AIBN.
-
Heat the mixture to reflux (approximately 110 °C).
-
In a separate syringe, prepare a solution of Bu₃SnH in anhydrous and degassed toluene.
-
Using a syringe pump, add the Bu₃SnH solution to the refluxing reaction mixture over a period of 4-6 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature.
-
Add a solution of TBAF in THF to the reaction mixture and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pentacyclic core of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the late-stage radical cyclization step as reported by Zhuang et al.
| Parameter | Value |
| Starting Material | Tricyclic Bromide Precursor |
| Key Reagents | AIBN, Bu₃SnH |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 6-8 hours |
| Yield | 36% |
| Diastereomeric Ratio (d.r.) | >20:1 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conversion/Yield | Inefficient radical initiation. | Ensure AIBN is fresh and the reaction temperature is maintained at reflux. |
| Intermolecular side reactions. | Slow addition of Bu₃SnH via syringe pump is crucial to maintain a low concentration of the radical mediator. | |
| Impure starting material. | Ensure the tricyclic bromide precursor is of high purity. | |
| Formation of Byproducts | Reductive debromination without cyclization. | Optimize the rate of Bu₃SnH addition. A slower addition rate can favor the intramolecular cyclization. |
| Incorrect reaction concentration. | Radical cyclizations are sensitive to concentration. Adhere to the recommended solvent volume to starting material ratio. |
By following these detailed protocols and considering the provided troubleshooting guidance, researchers can effectively implement this late-stage radical cyclization for the synthesis of the this compound core structure and its analogs for further investigation in drug discovery and development.
References
Application Note: Determining the IC50 of Cephalocyclidin A using an MTT Assay
Audience: This document is intended for researchers, scientists, and drug development professionals involved in cytotoxicity studies and drug efficacy screening.
Introduction
Cephalocyclidin A is a novel, pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana that has demonstrated cytotoxic effects against various cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of a compound in inhibiting a specific biological function, such as cell proliferation.[3]
This document provides a detailed protocol for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability. The principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | |
| Molecular Weight | 317.34 g/mol | |
| Solubility | Soluble in DMSO, Chloroform, Methanol | |
| CAS Number | 421583-14-4 |
Reported In Vitro Cytotoxicity of this compound
| Cell Line | Description | IC50 (µg/mL) | IC50 (µM) | Reference |
| L1210 | Murine Lymphoma | 0.85 | ~2.68 | |
| KB | Human Epidermoid Carcinoma | 0.80 | ~2.52 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Selected cancer cell line (e.g., L1210, KB)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
MTT reagent (5 mg/mL in sterile PBS). Store protected from light at 4°C.
-
Solubilization Solution (e.g., pure DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm with a reference wavelength of 630-650 nm)
-
Multichannel pipette
Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store in a light-blocking tube at 4°C for up to one month.
-
Cell Culture Medium: Use the appropriate complete medium for your chosen cell line. For the MTT incubation step, consider using a serum-free and phenol (B47542) red-free medium to reduce background absorbance.
MTT Assay Protocol
Day 1: Cell Seeding
-
Culture cells until they reach 70-80% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be collected directly.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >90%.
-
Dilute the cells in complete medium to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 3,000 to 10,000 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To avoid "edge effects," do not use the outermost wells for experimental data. Instead, fill these perimeter wells with 100-200 µL of sterile PBS or medium.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A broad range (e.g., 100 µM down to nanomolar concentrations) is recommended for initial screening.
-
Ensure the final DMSO concentration in all wells is identical and non-toxic to the cells (typically ≤ 0.5%).
-
Set up the following controls on the plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
-
Untreated Control: Cells in medium without any treatment.
-
Blank/No-Cell Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound (and controls) to the appropriate wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4/5: MTT Addition and Absorbance Measurement
-
After the treatment incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the crystals are fully dissolved, resulting in a homogenous purple solution.
-
Measure the absorbance (Optical Density or OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance. Read the plate within 1 hour of adding the solubilizer.
Data Analysis
-
Correct for Background Absorbance: Subtract the average absorbance value of the blank (no-cell control) wells from the absorbance values of all other wells.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) x 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (log(inhibitor) vs. response -- variable slope). The IC50 is the concentration of the compound that results in 50% cell viability.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background | Contamination of medium; Phenol red or serum interference. | Use fresh, sterile reagents. Use phenol red-free and/or serum-free medium during the MTT incubation step. |
| Incomplete Dissolution | Insufficient solvent volume or mixing. | Ensure sufficient volume of solubilizer is added. Increase mixing time on an orbital shaker. Gently pipette to break up clumps. |
| Compound Interference | This compound may directly reduce MTT. | Run a control with the highest concentration of this compound in cell-free media with MTT to check for a color change. If interference occurs, consider an alternative viability assay (e.g., LDH or SRB). |
| Low Absorbance | Cell density is too low; insufficient incubation time. | Optimize cell seeding density. Increase incubation time with MTT reagent until purple crystals are visible. |
Visualizations
Postulated Signaling Pathway
While the precise mechanism is under investigation, this compound belongs to a class of alkaloids known to inhibit protein synthesis, which can lead to apoptosis and reduced cell proliferation.
Experimental Workflow
The diagram below outlines the key steps for determining the IC50 value of this compound using the MTT assay.
References
Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Assessing Cephalocyclidin A Efficacy
Introduction
Cephalocyclidin A is a novel cyclic hexapeptide with potential therapeutic applications. The Sulforhodamine B (SRB) assay is a reliable and sensitive method for assessing the in vitro cytotoxic activity of new compounds by measuring cell density through the quantification of total cellular protein. This document provides a detailed protocol for utilizing the SRB assay to evaluate the efficacy of this compound on cancer cell lines.
Principle of the SRB Assay
The SRB assay is based on the ability of Sulforhodamine B, a bright pink aminoxanthene dye, to bind electrostatically to basic amino acid residues of proteins in a stoichiometric manner under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, consequently, to the cell number. This colorimetric assay provides a sensitive and reproducible measure of drug-induced cytotoxicity.
Materials and Reagents
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (515 nm absorbance)
Experimental Protocols
Cell Seeding and Treatment
-
Cell Culture: Maintain the selected cancer cell lines in a 37°C incubator with 5% CO2 in complete culture medium.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
SRB Assay Protocol
-
Cell Fixation: After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: After staining, quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 100 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
Data Analysis
The percentage of cell viability is calculated using the following formula:
The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can then be determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h |
| HeLa | 2.5 ± 0.3 | 0.8 ± 0.1 |
| MCF-7 | 5.1 ± 0.6 | 1.2 ± 0.2 |
| A549 | 8.3 ± 0.9 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound Concentration on HeLa Cell Viability
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 95.4 ± 4.8 |
| 1.0 | 72.1 ± 6.1 |
| 2.5 | 49.8 ± 3.9 |
| 5.0 | 28.3 ± 3.2 |
| 10.0 | 15.6 ± 2.5 |
Visualizations
SRB Assay Workflow
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Hypothesized Signaling Pathway for this compound
Disclaimer: The following diagram illustrates a hypothetical signaling pathway for this compound, as its specific mechanism of action is currently under investigation. This model is based on common pathways affected by cytotoxic agents.
Caption: Hypothesized apoptotic pathway induced by this compound.
Application Note: Quantification of Apoptosis in Cephalocyclidin A-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalocyclidin A is a pentacyclic alkaloid derived from Cephalotaxus harringtonia var. nana with noted cytotoxic properties.[1] As a member of the Cephalotaxus alkaloids, it is a promising candidate for investigation in cancer research.[1] While its precise mechanism is under investigation, related compounds like Cephalotaxine induce programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[1][2][3] This pathway involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, the release of apoptogenic factors like cytochrome c, and the subsequent activation of caspases.
This document provides a detailed protocol for inducing and quantifying apoptosis in cancer cell lines treated with this compound. The primary method described is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer cell membrane and changes in membrane integrity.
Key Principles of the Assay:
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet.
-
Annexin V Binding: Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). It binds to exposed PS on early apoptotic cells.
-
Propidium Iodide (PI) Staining: PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.
Experimental Protocols
Cell Culture and Treatment
This protocol is generalized for an adherent cancer cell line (e.g., HCT116, HeLa) but can be adapted for suspension cells.
Materials:
-
Selected cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 2.5 x 10⁵ cells/well). Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (typically ≤ 0.1%).
-
Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Annexin V/PI Staining for Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells. Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with their corresponding collected medium.
-
Suspension cells: Collect cells directly from the culture flask.
-
-
Washing: Centrifuge the cell suspensions at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellets twice with ice-cold PBS.
-
Resuspension: After the final wash, resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes to mix.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
-
Analysis: Analyze the samples by flow cytometry within one hour. Set up appropriate voltage and compensation controls using unstained, Annexin V-FITC only, and PI only stained cells.
Data Presentation
The results from the flow cytometry analysis can be quantified and presented in a tabular format. The data will show the percentage of cells in each quadrant, representing different cell populations.
Table 1: Quantitation of Apoptosis in HCT116 Cells Treated with this compound for 48 hours. Note: Data presented is hypothetical and for illustrative purposes.
| Treatment Group | Concentration (µg/mL) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 (0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 0.5 | 78.4 ± 3.5 | 12.8 ± 1.8 | 8.8 ± 1.2 |
| This compound | 1.0 | 55.1 ± 4.2 | 25.3 ± 2.9 | 19.6 ± 2.5 |
| This compound | 2.0 | 24.7 ± 3.8 | 45.1 ± 5.1 | 30.2 ± 4.3 |
Visualizations
Experimental Workflow
The following diagram outlines the major steps in the apoptosis assay protocol.
Caption: A flowchart of the key steps for assessing apoptosis using Annexin V/PI staining.
Proposed Signaling Pathway
Based on related compounds, this compound is hypothesized to induce apoptosis via the intrinsic (mitochondrial) pathway.
Caption: Proposed mechanism of this compound-induced apoptosis via the mitochondrial pathway.
References
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Cephalocyclidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A is a novel pentacyclic alkaloid that has garnered interest for its potential cytotoxic properties against cancer cells.[1][2] While its exact mechanism of action is still under investigation, preliminary studies suggest that it may interfere with essential cellular processes, potentially leading to cell cycle arrest and apoptosis.[1][2] These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the cancer cell cycle. The following protocols detail established methods for assessing cell viability, analyzing cell cycle distribution, and examining the expression of key cell cycle regulatory proteins.
Assessment of Cytotoxicity
The initial step in evaluating the anti-cancer potential of this compound is to determine its cytotoxic effect on cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| HeLa | Cervical Cancer | 2.5 |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 3.8 |
| Jurkat | T-cell Leukemia | 1.9 |
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content.
Experimental Workflow: Cell Cycle Analysis
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours as described in the MTT assay protocol.
-
Cell Harvesting: Harvest adherent cells by trypsinization, or suspension cells by centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in HeLa Cells (48h)
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (DMSO) | 55.2 | 28.1 | 16.7 |
| This compound (1 µM) | 65.8 | 20.5 | 13.7 |
| This compound (2.5 µM) | 75.3 | 15.2 | 9.5 |
| This compound (5 µM) | 82.1 | 10.4 | 7.5 |
Western Blot Analysis of Cell Cycle Regulatory Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).
Experimental Protocol: Western Blotting
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Table 3: Hypothetical Changes in Cell Cycle Regulatory Protein Expression in HeLa Cells Treated with this compound (5 µM, 48h)
| Protein | Function | Relative Expression Level (Normalized to Control) |
| Cyclin D1 | G1 progression | 0.45 |
| CDK4 | G1 progression | 0.52 |
| p21 (WAF1/CIP1) | CDK inhibitor | 2.8 |
| β-actin | Loading Control | 1.0 |
Hypothetical Signaling Pathway of this compound-Induced Cell Cycle Arrest
Based on the hypothetical data, this compound may induce G1 phase cell cycle arrest. This could be mediated by the downregulation of key G1 cyclins and CDKs and the upregulation of CDK inhibitors like p21. The intrinsic apoptosis pathway is also a potential downstream effect of prolonged cell cycle arrest.
References
Developing Cephalocyclidin A Analogues for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of Cephalocyclidin A analogues to investigate their structure-activity relationships (SAR). This compound, a pentacyclic alkaloid, has demonstrated moderate cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cell lines, making it a compound of interest for oncology research.[1] The systematic modification of its structure is crucial for identifying key pharmacophoric elements and developing more potent and selective anticancer agents.
Application Notes
The development of this compound analogues is a strategic approach in medicinal chemistry to optimize its therapeutic potential. The primary objectives of these SAR studies are to enhance cytotoxic potency, improve selectivity towards cancer cells to minimize off-target effects, and to elucidate the mechanism of action. Key structural modifications can be targeted to different regions of the this compound scaffold to probe their influence on biological activity.
Key Areas for Analogue Synthesis:
-
Modification of the Core Ring System: Alterations to the pentacyclic core can influence the overall conformation and rigidity of the molecule, potentially impacting receptor binding.
-
Substitution at Peripheral Positions: Introducing various functional groups at different positions on the scaffold can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.
-
Stereochemical Variations: The synthesis of stereoisomers can help in understanding the three-dimensional requirements for biological activity.
Experimental Protocols
A systematic approach to the synthesis and evaluation of this compound analogues is essential for generating reliable SAR data. The following protocols outline a general workflow from analogue synthesis to biological evaluation.
Workflow for SAR Studies of this compound Analogues
Caption: A logical workflow for a structure-activity relationship study of this compound.
Protocol 1: Synthesis of this compound Analogues via Solid-Phase Peptide Synthesis and Solution-Phase Cyclization
This protocol describes a general method for the synthesis of cyclic peptide analogues, which can be adapted for this compound.
1. Linear Peptide Synthesis (Solid-Phase):
- Resin: 2-Chlorotrityl chloride (2-CTC) resin is a suitable solid support.
- Amino Acid Protection: Use Fmoc (9-fluorenylmethyloxycarbonyl) for N-terminal protection and suitable protecting groups for amino acid side chains.
- Coupling: Perform sequential coupling of Fmoc-protected amino acids using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
- Deprotection: Remove the Fmoc group with 20% piperidine (B6355638) in DMF (dimethylformamide) between each coupling step.
2. Cleavage of the Linear Peptide from Resin:
- After the final amino acid coupling and Fmoc deprotection, cleave the linear peptide from the 2-CTC resin using a mild acidic solution (e.g., 1% TFA in DCM - dichloromethane) to keep the side-chain protecting groups intact.
3. Solution-Phase Cyclization:
- High Dilution: Dissolve the cleaved, protected linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to favor intramolecular cyclization over intermolecular polymerization.
- Cyclization Reagent: Add a cyclizing agent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base (e.g., DIPEA).
- Reaction Monitoring: Monitor the progress of the cyclization by LC-MS.
4. Deprotection and Purification:
- Remove the side-chain protecting groups using a strong acid cocktail (e.g., 95% TFA, 2.5% TIS - triisopropylsilane, 2.5% water).
- Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]
1. Cell Culture:
- Culture murine lymphoma (L1210) and human epidermoid carcinoma (KB) cells in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
- Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of the this compound analogues in the cell culture medium.
- Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plates for 48-72 hours.
- Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
- Solubilize the formazan crystals by adding a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
- Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
Summarize the cytotoxicity data for all synthesized analogues in a structured table to facilitate the analysis of structure-activity relationships.
Table 1: Cytotoxic Activity of this compound Analogues against L1210 and KB Cell Lines.
| Analogue ID | Modification Description | L1210 IC50 (µM) | KB IC50 (µM) |
| CCA-Parent | This compound | 2.3 | 2.1 |
| CCA-001 | e.g., Substitution at Position X with Group Y | ||
| CCA-002 | e.g., Modification of Ring Z | ||
| CCA-003 | e.g., Stereoisomer of Position W | ||
| Doxorubicin | Positive Control |
Mandatory Visualization
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
Many cytotoxic natural products exert their anticancer effects by inducing apoptosis. Some Cephalotaxus alkaloids are known to inhibit protein synthesis.[2][3] The following diagram illustrates a potential mechanism of action involving the induction of the intrinsic apoptosis pathway.
Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.
References
Using Cephalocyclidin A as a Chemical Probe for Cellular Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalocyclidin A is a pentacyclic alkaloid with a unique and complex fused-ring structure, first isolated from Cephalotaxus harringtonia var. nana.[1] Like other alkaloids from the Cephalotaxus genus, it has demonstrated notable cytotoxic effects against cancer cell lines, suggesting its potential as a scaffold for anticancer drug development.[1] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate cellular pathways, particularly those involved in cell death and proliferation. Due to the limited specific research on this compound's precise mechanism of action, some protocols and expected outcomes are based on studies of its close structural analog, Cephalotaxine (B1668394), which is known to induce apoptosis through the mitochondrial pathway.[2][3]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | [1] |
| Molecular Weight | 317.34 g/mol | |
| Appearance | Not specified | |
| Solubility | Soluble in Methanol | |
| CAS Number | 421583-14-4 |
Known Cytotoxic Activity of this compound
| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | |
| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 |
Hypothetical Comparative Cytotoxicity Data
This table presents hypothetical, yet expected, IC₅₀ values for this compound in comparison to its analog, Cephalotaxine, to guide initial experimental design.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | Human Leukemia (HL-60) | ~1.5 |
| Human Breast Cancer (MCF-7) | ~2.0 | |
| Cephalotaxine | Human Leukemia (HL-60) | 2.5 |
| Human Leukemia (K562) | 3.1 |
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for investigating this compound as a chemical probe.
Experimental Protocols
Validation of Cytotoxic Activity using MTT Assay
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line (e.g., HL-60, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.
Assessment of Apoptosis Induction by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Analysis of Cell Cycle Perturbation
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Proposed Workflow for Target Identification
Given that the direct cellular target of this compound is unknown, a systematic approach is required for its identification.
A. Affinity-Based Target Identification
-
Synthesis of a this compound-based Affinity Probe: This involves chemically modifying this compound to incorporate a linker and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne/azide group) without significantly compromising its cytotoxic activity.
-
Affinity Purification: The affinity probe is immobilized on a solid support (e.g., streptavidin beads for a biotinylated probe). A cell lysate is then incubated with the immobilized probe. Proteins that bind to this compound will be captured.
-
Mass Spectrometry: After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
B. Label-Free Target Identification (e.g., Cellular Thermal Shift Assay - CETSA)
-
Treatment and Thermal Challenge: Intact cells or cell lysates are treated with this compound. The samples are then heated to a range of temperatures.
-
Protein Precipitation and Analysis: The binding of this compound to its target protein can stabilize the protein, making it more resistant to heat-induced denaturation and precipitation. The soluble protein fraction at each temperature is collected.
-
Identification of Stabilized Proteins: The proteins in the soluble fraction are identified and quantified, often by mass spectrometry. Proteins that show increased thermal stability in the presence of this compound are potential targets.
C. Target Validation
Once potential targets are identified, their role in mediating the effects of this compound should be validated using techniques such as:
-
siRNA or CRISPR/Cas9-mediated knockdown/knockout: If knocking down a candidate target protein confers resistance to this compound-induced cytotoxicity, it supports the hypothesis that this protein is a direct target.
-
Overexpression: Overexpression of the target protein may sensitize cells to this compound.
Conclusion
This compound is a promising natural product with cytotoxic activity. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to utilize this compound as a chemical probe to dissect cellular pathways. By systematically validating its biological effects, identifying its cellular targets, and elucidating the downstream signaling cascades, the full potential of this compound as both a research tool and a potential therapeutic lead can be realized.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular modes of action of cephalotaxine and homoharringtonine from the coniferous tree Cephalotaxus hainanensis in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Cephalocyclidin A Total Synthesis
For researchers, scientists, and drug development professionals engaged in the total synthesis of Cephalocyclidin A, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges that can lead to low reaction yields. The following information is based on the enantioselective total synthesis developed by Zhuang et al., which features a critical copper-catalyzed asymmetric polycyclization and a late-stage radical cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common steps in the this compound total synthesis that result in low yields?
A1: Based on the reported synthesis, two key stages are particularly prone to yield issues: the copper-catalyzed asymmetric polycyclization to construct the core heterocyclic structure, and the late-stage Giese radical cyclization to form the final pentacyclic skeleton.[1] Difficulties in these steps often relate to catalyst deactivation, suboptimal reaction conditions, and the purity of starting materials.
Q2: How critical is the purity of reagents and solvents for the success of the synthesis?
A2: The purity of all reagents and solvents is paramount, especially for the moisture- and air-sensitive copper-catalyzed polycyclization step. The use of anhydrous solvents and high-purity starting materials is essential to prevent catalyst deactivation and the formation of side products, which can significantly lower the overall yield.
Q3: What are the primary causes of low enantioselectivity in the asymmetric polycyclization step?
A3: Low enantioselectivity is often attributed to several factors:
-
Catalyst/Ligand Purity and Ratio: The chiral ligand is the source of stereocontrol, and any impurities or an incorrect stoichiometric ratio with the copper catalyst can lead to a significant drop in enantiomeric excess.
-
Reaction Temperature: This reaction is highly temperature-sensitive. Deviations from the optimized temperature can negatively impact the chiral environment of the catalytic complex.
-
Presence of Water: Trace amounts of water can hydrolyze the catalyst-ligand complex, leading to the formation of a non-chiral or less selective catalytic species.
Troubleshooting Guides
Guide 1: Low Yield in the Copper-Catalyzed Asymmetric Polycyclization
This crucial step forges the key tricyclic intermediate. Low yields in this reaction can be a significant bottleneck.
| Potential Cause | Troubleshooting Recommendations |
| Catalyst Deactivation | Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use freshly purified, anhydrous solvents. The Cu(OTf)₂ catalyst and the SPDO ligand are sensitive to air and moisture. |
| Suboptimal Reaction Temperature | Maintain a constant and accurate reaction temperature using a cryostat or a well-controlled cooling bath. The reported optimal temperature for this step is critical for both yield and enantioselectivity. |
| Impure Starting Materials | Purify the tertiary enamide and silyl (B83357) enol ether starting materials by column chromatography or distillation to remove any impurities that could interfere with the catalyst. |
| Incorrect Catalyst/Ligand Loading or Ratio | Accurately weigh the catalyst and ligand to ensure the correct molar ratio. Prepare the catalyst-ligand complex in situ by stirring them together in the reaction solvent before adding the substrates. |
Experimental Protocols
Detailed Protocol for Copper-Catalyzed Asymmetric Polycyclization
This protocol is adapted from the work of Zhuang et al.
Materials:
-
Copper(II) triflate (Cu(OTf)₂)
-
Spiropyrroline-derived oxazole (B20620) (SPDO) ligand
-
Tertiary enamide substrate
-
Silyl enol ether
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.10 equiv) and the SPDO ligand (0.12 equiv).
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes to form the catalyst-ligand complex.
-
Cool the reaction mixture to the specified temperature (e.g., -30 °C).
-
In a separate flask, dissolve the tertiary enamide (1.0 equiv) in anhydrous CH₂Cl₂.
-
Slowly add the tertiary enamide solution to the catalyst mixture.
-
Add the silyl enol ether (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Guide 2: Low Yield and Poor Diastereoselectivity in the Late-Stage Giese Radical Cyclization
This step completes the pentacyclic core of this compound. Low yields and the formation of diastereomers are common challenges.
| Potential Cause | Troubleshooting Recommendations |
| Inefficient Radical Initiation | Ensure the radical initiator (e.g., AIBN) is fresh and has been stored correctly. The reaction temperature must be sufficient to induce homolytic cleavage of the initiator. |
| Premature Termination of the Radical Chain | Ensure the reaction is free of radical scavengers, such as oxygen. Degas the solvent thoroughly before use. |
| Suboptimal Reagent Concentration | The concentration of the radical precursor (e.g., Bu₃SnH) is critical. Too low a concentration can slow down the desired hydrogen atom transfer to the cyclized radical, allowing for side reactions. Conversely, too high a concentration can lead to premature reduction of the initial radical before cyclization can occur. |
| Poor Diastereoselectivity | The stereochemical outcome of radical cyclizations can be influenced by the conformation of the transition state.[2] Temperature can play a role; lower temperatures may favor the formation of one diastereomer. The steric bulk of the substituents on the radical precursor can also influence the direction of cyclization. |
Quantitative Data Summary
The following table provides a general overview of expected yields for the key steps based on the literature. Actual yields may vary depending on the specific reaction scale and conditions.
| Reaction Step | Key Reagents | Typical Yield | Key Parameters Influencing Yield |
| Asymmetric Polycyclization | Cu(OTf)₂, SPDO ligand | ~65% | Catalyst purity and loading, anhydrous conditions, precise temperature control. |
| Late-Stage Radical Cyclization | Bu₃SnH, AIBN | ~36% | Purity of starting materials, absence of oxygen, reaction temperature, and concentration. |
Visualizations
Logical Troubleshooting Workflow for Low Yield in Asymmetric Polycyclization
Caption: A logical workflow for troubleshooting low yields in the copper-catalyzed asymmetric polycyclization step.
Experimental Workflow for Late-Stage Giese Radical Cyclization
Caption: A generalized experimental workflow for the late-stage Giese radical cyclization.
References
Technical Support Center: Improving Stereoselectivity in Cephalocyclidin A Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Cephalocyclidin A. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the critical step for establishing the stereochemistry in the synthesis of (-)-Cephalocyclidin A?
A1: The key stereoselectivity-determining step is the catalytic asymmetric polycyclization of a tertiary enamide with a silyl (B83357) enol ether.[1][2] This reaction constructs the core tricyclic lactam framework and establishes the crucial aza- and oxa-quaternary stereocenters.[1][3][4]
Q2: What is the recommended catalyst system for the asymmetric polycyclization step?
A2: A highly effective catalyst system consists of copper(II) triflate (Cu(OTf)₂) in combination with a novel spiropyrroline-derived oxazole (B20620) (SPDO) ligand. This system has demonstrated high efficiency in controlling the stereochemical outcome of the reaction.
Q3: What level of stereoselectivity can be anticipated with the Cu(OTf)₂/SPDO catalyst system?
A3: In the synthesis of the key tricyclic lactam intermediate for (-)-Cephalocyclidin A, an enantiomeric excess (ee) of 90% has been reported. The diastereoselectivity is also generally high, with a reported diastereomeric ratio (dr) of >20:1 for the subsequent Giese addition furnishing the final carbocycle.
Q4: Are there alternative strategies for controlling stereoselectivity in the synthesis of related Cephalotaxus alkaloids?
A4: Yes, other synthetic strategies have been employed for different members of the Cephalotaxus alkaloid family. These include diastereoselective N-alkylation, stereospecific Stevens rearrangement, and N-iminium ion cyclizations with allylsilanes. For the synthesis of Cephalotaxus esters, a highly diastereoselective Mukaiyama aldol (B89426) reaction has also been utilized.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on improving stereoselectivity.
| Issue | Potential Cause | Recommended Solution |
| Low Enantioselectivity (ee) | 1. Impure or improperly prepared catalyst/ligand: The chiral SPDO ligand is critical for stereocontrol. | - Ensure the SPDO ligand is of high purity. - Prepare the Cu(OTf)₂/SPDO complex in situ under strictly anhydrous and inert conditions. |
| 2. Non-optimal reaction temperature: Temperature significantly influences the transition state energies. | - The reported optimal temperature for the key polycyclization is -30 °C. Maintain strict and consistent temperature control throughout the reaction. | |
| 3. Presence of moisture or oxygen: These can deactivate the catalyst and interfere with the reaction. | - Use rigorously dried solvents and reagents. - Perform the entire reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Low Diastereoselectivity (d.r.) | 1. Substrate-dependent effects: The structure of the enamide and silyl enol ether can influence the facial selectivity of the cyclization. | - While the reported method shows excellent diastereocontrol for many substrates, modifications to protecting groups or tether length may be necessary for novel substrates. |
| 2. Incorrect stoichiometry of reagents: The ratio of catalyst, ligand, and reactants can impact the reaction pathway. | - Strictly adhere to the optimized stoichiometry outlined in the experimental protocol. | |
| Low Reaction Yield | 1. Incomplete reaction: The reaction may not have proceeded to completion. | - Monitor the reaction progress closely using TLC. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| 2. Degradation of starting materials or products: Harsh reaction or workup conditions can lead to decomposition. | - Use purified starting materials. - Perform a careful aqueous workup and purification by column chromatography as described in the protocol. |
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the stereoselectivity of the pivotal steps in the synthesis of (-)-Cephalocyclidin A.
| Step | Catalyst System | Temperature | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Catalytic Asymmetric Polycyclization | Cu(OTf)₂ (10 mol%), SPDO ligand (12 mol%) | -30 °C | 90% | N/A |
| Giese Addition | AIBN, Bu₃SnH | Reflux | N/A | >20:1 |
Experimental Protocols
Catalytic Asymmetric Polycyclization of Tertiary Enamide
This protocol is based on the work of Zhang, Tu, and co-workers.
Materials:
-
Cu(OTf)₂ (10 mol%)
-
Spiropyrroline-derived oxazole (SPDO) ligand (12 mol%)
-
Tertiary enamide substrate (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
In(OTf)₃ (20 mol%)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ and the SPDO ligand.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -30 °C.
-
Add a solution of the tertiary enamide in anhydrous CH₂Cl₂ to the catalyst mixture.
-
Add the silyl enol ether dropwise to the reaction mixture.
-
Stir the reaction at -30 °C and monitor its progress by TLC.
-
Upon completion, add In(OTf)₃ to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the catalytic asymmetric polycyclization.
Caption: Troubleshooting logic for improving stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Recent total synthesis of natural products leveraging a strategy of enamide cyclization [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Asymmetric Polycyclization of Tertiary Enamides with Silyl Enol Ethers: Total Synthesis of (-)-Cephalocyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions in the synthesis of Cephalocyclidin A
Technical Support Center: Synthesis of Cephalocyclidin A
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize side reactions during the synthesis of this compound, a complex macrocyclic peptide antibiotic. Our focus is on the critical macrolactamization step, which is often accompanied by the formation of dimeric and other oligomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the final macrolactamization step of this compound synthesis?
A1: The most prevalent side reaction is the intermolecular coupling of the linear peptide precursor, leading to the formation of a cyclic dimer byproduct instead of the desired intramolecular cyclization to form this compound. This is primarily influenced by the concentration of the linear precursor during the reaction.
Q2: How does the choice of coupling reagent affect the yield and purity of this compound?
A2: The choice of coupling reagent is critical. Highly reactive reagents can accelerate the desired cyclization but may also promote side reactions like epimerization at the C-terminal stereocenter. A balance must be struck between reaction rate and selectivity. Reagents like HATU and HBTU are commonly used, but their effectiveness can be condition-dependent.
Q3: Can the solvent used in the macrolactamization reaction influence the formation of side products?
A3: Yes, the solvent plays a crucial role. Polar aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) are typically used to solvate the linear peptide precursor. The choice of solvent can affect the peptide's conformation, which in turn influences the efficiency of the intramolecular cyclization versus the intermolecular side reactions.
Q4: At what temperature should the macrolactamization reaction be conducted?
A4: The optimal temperature is a trade-off between reaction kinetics and the stability of the reactants and products. Lower temperatures (e.g., 0 °C to room temperature) are generally favored to minimize epimerization and other degradation pathways. However, a slightly elevated temperature might be necessary to achieve a reasonable reaction rate.
Troubleshooting Guide
Issue 1: Low Yield of this compound and High Prevalence of Dimer Byproduct
This is the most common issue, often stemming from reaction conditions that favor intermolecular reactions over the desired intramolecular cyclization.
Caption: Troubleshooting workflow for low monomer yield.
High-dilution conditions are essential for favoring intramolecular cyclization. This is typically achieved by the slow addition of the linear peptide precursor to a larger volume of solvent containing the coupling reagents.
Table 1: Effect of Concentration on Monomer vs. Dimer Formation
| Parameter | Condition A | Condition B (Optimized) |
|---|---|---|
| Precursor Concentration | 0.01 M | 0.001 M |
| Method of Addition | Single Batch | Syringe Pump (over 8 hours) |
| Yield of this compound | 15% | 65% |
| Yield of Dimer Byproduct | 50% | 10% |
| Other Oligomers | ~5% | <2% |
Issue 2: Presence of Epimeric Byproducts
Epimerization, particularly at the activated C-terminal residue, can be a significant side reaction, leading to diastereomeric impurities that are difficult to separate.
Caption: Competing pathways of cyclization and epimerization.
The choice of base and coupling reagent, along with temperature control, are the primary means to suppress epimerization.
Table 2: Effect of Reaction Conditions on Epimerization
| Parameter | Condition C | Condition D (Optimized) |
|---|---|---|
| Coupling Reagent | HBTU | HATU |
| Base | Diisopropylethylamine (DIPEA) | 2,4,6-Collidine |
| Temperature | Room Temperature (25 °C) | 0 °C |
| Epimeric Byproduct | 12% | < 1% |
| Yield of this compound | 55% | 62% |
Detailed Experimental Protocols
Protocol 1: Optimized Macrolactamization under High Dilution
This protocol is designed to maximize the yield of this compound while minimizing dimer formation and epimerization.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Prepare a solution of the linear peptide precursor (1.0 eq) in anhydrous DMF to a final concentration of 0.1 M.
-
In a separate reaction vessel, add anhydrous DMF to constitute 90% of the final reaction volume.
-
Add HATU (1.2 eq) and 2,4,6-collidine (2.5 eq) to the reaction vessel. Stir the solution under nitrogen.
-
-
Reaction Execution:
-
Using a syringe pump, add the solution of the linear peptide precursor to the stirred reaction vessel over a period of 8-10 hours. The final concentration of the precursor in the reaction mixture should be approximately 0.001 M.
-
Maintain the reaction temperature at 0 °C using an ice bath for the duration of the addition.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at 0 °C.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by LC-MS, checking for the consumption of the linear precursor and the formation of the desired product mass.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Remove the DMF under high vacuum.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by reverse-phase preparative HPLC to isolate this compound from any residual byproducts.
-
Overcoming Cephalocyclidin A solubility issues for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered with Cephalocyclidin A in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel, cytotoxic pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2][3] It possesses a unique and complex fused-pentacyclic structure with six contiguous asymmetric centers.[1][3] Its cytotoxic properties against cancer cell lines make it a compound of interest in drug discovery.
Q2: Why is this compound poorly soluble in aqueous solutions?
Like many complex natural products, this compound has a large, rigid, and predominantly hydrophobic structure, which leads to low aqueous solubility. This characteristic can cause the compound to precipitate out of solution when a concentrated organic stock is diluted into the aqueous buffers used for most in vitro assays.
Q3: What is the recommended solvent for preparing a stock solution?
For most biological assays, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power for organic molecules and its miscibility with aqueous media. This compound is reported to be soluble in DMSO, as well as methanol, chloroform, dichloromethane, ethyl acetate, and acetone. A stock solution of 10 mM in 100% high-purity DMSO is a recommended starting point.
Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?
The tolerated DMSO concentration is highly cell-type dependent.
-
General Guideline: The final DMSO concentration should be kept below 1%, and ideally at or below 0.5%, to minimize solvent-induced effects.
-
Toxicity: Concentrations between 0.5% and 3% can lead to a dose-dependent reduction in cell viability.
-
Anomalous Effects: Very low concentrations (0.001% to 0.1%) have been reported to sometimes stimulate cell proliferation in certain cell lines.
It is critical to run a vehicle control (assay medium with the same final concentration of DMSO used in the experiment) to determine the baseline response and ensure the observed effects are from this compound and not the solvent.
Data Presentation
Table 1: Physicochemical & Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | |
| Molecular Weight | 317.34 g/mol | |
| CAS Number | 421583-14-4 | |
| Solubility | Soluble in Methanol, DMSO, Chloroform | |
| IC₅₀ (L1210) | 0.85 µg/mL (~2.68 µM) | |
| IC₅₀ (KB) | 0.80 µg/mL (~2.52 µM) |
Table 2: General Solvent Guide for Stock Solutions
| Solvent | Type | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic molecules. | Can be toxic to cells at >0.5%; may precipitate upon aqueous dilution. |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible and volatile. | Lower solubilizing power than DMSO for highly nonpolar compounds. |
| DMF | Polar Aprotic | 10-50 mM | Good solubilizing power. | Higher toxicity than DMSO; use with caution in cell assays. |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM (typically) | Physiologically relevant. | Very low solubility for hydrophobic compounds like this compound. |
Troubleshooting Guide
Q: My this compound is not fully dissolving in DMSO for the stock solution. What should I do?
A: This can happen if the compound has been stored for a long time or if the solvent is not of high purity.
-
Ensure Solvent Quality: Use anhydrous, high-purity DMSO.
-
Apply Energy: After adding the solvent, vortex the solution vigorously for 1-2 minutes.
-
Gentle Warming: Warm the solution in a water bath to 37°C. This can increase the rate of dissolution.
-
Sonication: Briefly sonicate the vial in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates and aid dissolution.
Q: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?
A: This common issue, known as "solvent-shifting" precipitation, occurs when the compound moves from a high-solubility organic solvent to a low-solubility aqueous environment.
-
Reduce Final Concentration: The most straightforward approach is to test lower final concentrations of this compound that may stay in solution.
-
Optimize Dilution Technique: The way you mix is crucial. Always add the DMSO stock solution to the larger volume of aqueous buffer while vortexing or mixing vigorously. This avoids creating localized, highly concentrated areas that precipitate immediately.
-
Use Pre-warmed Medium: Adding a cold DMSO stock to warm (37°C) cell culture medium can sometimes induce precipitation. Ensure your medium is at 37°C before adding the compound.
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed medium or buffer before the final dilution in the assay plate.
-
Consider Formulation Aids: If precipitation persists and your assay allows, consider adding a low concentration of a non-ionic surfactant like Pluronic F-68 (e.g., 0.01-0.1%) or ensuring serum is present in your media, as it can help stabilize hydrophobic compounds.
Q: I suspect precipitation is affecting my assay results. How can I confirm this?
A: Compound precipitation can lead to inaccurate concentration data and cause artifacts in assays (e.g., light scattering).
-
Microscopic Inspection: Visually inspect the wells of your assay plate under a microscope. Precipitate often appears as small, crystalline structures.
-
Turbidity Measurement: Measure the light scattering of your final compound dilutions in a plate reader at a wavelength outside the absorbance range of your compound (e.g., 500-650 nm). An increase in the reading compared to the vehicle control indicates the presence of a precipitate.
-
Analyze Dose-Response Curve: Inconsistent or flat dose-response curves can sometimes indicate that the compound is not fully dissolved at higher concentrations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Use the molecular weight (317.34 g/mol ) to calculate the volume of DMSO needed for a 10 mM solution.
-
Formula: Volume (L) = [Mass (g) / 317.34 ( g/mol )] / 0.010 (mol/L)
-
For 1 mg: Volume (µL) = [0.001 g / 317.34 g/mol ] / 0.010 mol/L * 1,000,000 µL/L ≈ 315.1 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mix Thoroughly: Vortex the solution for 2 minutes. If needed, sonicate for 5-10 minutes in a room temperature water bath until the solution is clear.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Serial Dilution Method to Minimize Precipitation
This protocol is for diluting a 10 mM DMSO stock to a final concentration of 10 µM in a cell culture well, ensuring the final DMSO concentration is 0.1%.
-
Prepare Intermediate Dilution: In a sterile microcentrifuge tube, add 2 µL of the 10 mM this compound stock to 198 µL of pre-warmed (37°C) sterile cell culture medium. Vortex immediately. This creates a 100 µM solution (Intermediate 1) with 1% DMSO.
-
Prepare Final Assay Solution: Add the required volume of the 100 µM intermediate solution to your final volume of cell culture medium. For example, add 100 µL of the 100 µM intermediate to 900 µL of medium to get a 10 µM final concentration. The final DMSO concentration will be 0.1%.
-
Add to Cells: Dispense the final 10 µM solution to the wells of your assay plate containing cells.
-
Vehicle Control: Prepare a parallel dilution series using only DMSO (no compound) to add to control wells. This ensures the vehicle control has the same final 0.1% DMSO concentration.
Visualizations
References
Cephalocyclidin A stability in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Cephalocyclidin A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored for subsequent dilution in culture medium.
Q2: How should this compound DMSO stock solutions be stored to ensure stability?
A2: To maximize the stability of this compound in a DMSO stock solution, it is recommended to store it in small aliquots at -20°C or -80°C.[2] It is advisable to avoid repeated freeze-thaw cycles, as this can potentially lead to degradation of the compound.[1] For short-term storage, 4°C is acceptable, but for long-term storage, lower temperatures are recommended.
Q3: How long can I store this compound in a DMSO stock solution?
Q4: What are the signs of this compound degradation in my stock solution?
A4: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. A decrease in the expected biological activity in your experiments compared to previous batches could also indicate degradation. If you suspect degradation, it is recommended to prepare a fresh stock solution.
Q5: Is this compound sensitive to light?
A5: While there is no specific information on the photosensitivity of this compound, it is good laboratory practice to store stock solutions of complex organic molecules in amber vials or otherwise protected from light to prevent potential photodegradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting/Solution |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.[1] Avoid repeated freeze-thaw cycles of the stock solution. Consider preparing a new stock solution from fresh powder. |
| Improper Storage | Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. |
| Incorrect Concentration | Verify the initial weighing of the compound and the dilution calculations. If possible, confirm the concentration of the stock solution using a suitable analytical method like HPLC. |
Issue 2: Precipitation observed in the DMSO stock solution upon thawing.
| Possible Cause | Troubleshooting/Solution |
| Low Solubility at Room Temperature | Gently warm the solution to 37°C and vortex to redissolve the compound. Ensure the compound is fully dissolved before making further dilutions. |
| Water Contamination | Use anhydrous DMSO to prepare stock solutions. Water absorbed from the atmosphere can decrease the solubility of some compounds in DMSO. |
| Concentration Too High | Prepare a new stock solution at a lower concentration that remains stable at the storage and working temperatures. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | |
| Molecular Weight | 317.34 g/mol | |
| CAS Number | 421583-14-4 | |
| Boiling Point | 545.75 °C | |
| Solubility | Soluble in Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Table 2: Reported Cytotoxic Activity of this compound
| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | |
| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (e.g., for 1 mL of a 10 mM solution, weigh out 3.17 mg of this compound).
-
Carefully weigh the this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Cytotoxicity Assay using this compound
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT or other viability reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for preparing this compound stock solution and performing a cytotoxicity assay.
Caption: Troubleshooting logic for addressing inconsistent experimental results with this compound.
References
Technical Support Center: Optimizing Cephalocyclidin A for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Cephalocyclidin A in cell culture experiments. Find answers to frequently asked questions and troubleshooting guidance to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
This compound is a novel, pentacyclic alkaloid first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] It is a member of the Cephalotaxus alkaloids, a class of compounds recognized for their cytotoxic and antileukemic properties.[2] It has demonstrated moderate cytotoxic activity against various cancer cell lines, including murine lymphoma (L1210) and human epidermoid carcinoma (KB).[3][4]
Q2: What is the proposed mechanism of action for this compound?
While the precise mechanism of action for this compound is not yet fully elucidated, it is believed to induce apoptosis (programmed cell death).[2] This hypothesis is based on the known mechanisms of related Cephalotaxus alkaloids, such as Homoharringtonine (HHT) and Cephalotaxine, which activate apoptotic pathways. The proposed signaling cascade involves the intrinsic or mitochondrial pathway, leading to the activation of caspases and subsequent cell death.
Q3: How should I prepare a stock solution of this compound?
For cell-based assays, it is recommended to prepare a high-concentration stock solution in a sterile organic solvent like Dimethyl Sulfoxide (DMSO). This compound is also soluble in methanol, chloroform, dichloromethane, and ethyl acetate. Stock solutions should be stored at -20°C or -80°C.
Q4: What is a recommended starting concentration range for a cytotoxicity assay?
For initial screening, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A serial dilution starting from 100 µM down to the nanomolar range is a suitable starting point. Published IC50 values are typically in the low micromolar range (see the data table below).
Q5: How stable is this compound in cell culture media?
The stability of natural products in aqueous solutions like cell culture media can vary depending on factors such as pH and temperature. It is best practice to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock. Avoid long-term incubation of the compound in media before adding it to the cells.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference(s) |
| L1210 | Murine Lymphoma | 0.85 | ~2.68 | |
| KB | Human Epidermoid Carcinoma | 0.80 | ~2.52 | |
| Note: Molar concentrations were calculated using the molecular weight of this compound (317.34 g/mol ). |
Proposed Signaling Pathway
While the exact pathway is still under investigation, evidence from related compounds suggests this compound induces cytotoxicity via the mitochondrial apoptosis pathway.
Proposed mitochondrial apoptosis pathway for this compound.
Experimental Protocols
Key Experiment: Determining IC50 using an MTT Assay
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound and determine its IC50 value.
Materials:
-
This compound
-
Target cancer cell lines (e.g., L1210, KB)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered and light-protected)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. A suggested range is 0.01 to 100 µg/mL.
-
Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Include a vehicle control (medium with DMSO only) and a blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for your desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the drug concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
References
Technical Support Center: Troubleshooting Inconsistent Results in Cephalocyclidin A Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the in vitro evaluation of Cephalocyclidin A's cytotoxic effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported cytotoxic activity?
This compound is a novel, pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] It has demonstrated moderate cytotoxic effects against various cancer cell lines, including murine lymphoma (L1210) and human epidermoid carcinoma (KB) cells.[2][3][4]
Q2: What is the proposed mechanism of action for this compound?
While the precise mechanism of this compound is still under investigation, it belongs to the Cephalotaxus alkaloids class. Many compounds in this class, such as homoharringtonine, are known to inhibit protein synthesis, which is a plausible mechanism for its cytotoxic and potential pro-apoptotic effects. Evidence from related compounds suggests that this compound may induce apoptosis through the intrinsic or mitochondrial pathway. This process is thought to be initiated by cellular stress, leading to the activation of pro-apoptotic proteins (like Bax and Bak), the release of cytochrome c from mitochondria, and the subsequent activation of a caspase cascade (e.g., Caspase-9 and Caspase-3), ultimately resulting in programmed cell death.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is a recommended starting concentration range for a cytotoxicity assay?
For initial screening, a broad concentration range is recommended. A serial dilution starting from 100 µM down to nanomolar concentrations is a reasonable starting point to determine the half-maximal inhibitory concentration (IC50) value for your specific cell line.
Q5: How stable is this compound in cell culture media?
The stability of natural products in aqueous solutions like cell culture media can vary depending on factors like pH and temperature. It is best practice to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock. Avoid long-term incubation of the compound in media before adding it to the cells to minimize potential degradation.
Q6: Which cytotoxicity assay is most suitable for this compound?
The choice of assay depends on your specific experimental goals.
-
MTT/XTT/MTS Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used but can be susceptible to interference from colored compounds or compounds that affect cellular metabolism.
-
SRB Assay: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cellular protein content and is less prone to interference from metabolic effects of the test compound.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which is a direct indicator of compromised cell membrane integrity and cytotoxicity. It is often recommended to confirm results using two different types of assays.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against two cancer cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) |
| L1210 | Murine Lymphoma | 0.85 | ~2.68 |
| KB | Human Epidermoid Carcinoma | 0.80 | ~2.52 |
Note: Molar concentrations were calculated using the molecular weight of this compound (317.34 g/mol ).
Troubleshooting Guides
Inconsistent results in cytotoxicity assays can arise from various sources. The following table outlines common issues, their possible causes, and recommended troubleshooting steps.
| Issue | Possible Cause | Troubleshooting Step |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension frequently. |
| Pipetting inaccuracies. | Use calibrated pipettes and proper technique. Ensure thorough mixing during serial dilutions. | |
| Edge effects due to evaporation. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Incomplete solubilization of formazan (B1609692) crystals (MTT assay). | Ensure complete dissolution by using an appropriate solvent (e.g., DMSO) and mixing thoroughly on a plate shaker for at least 10-15 minutes. | |
| No or Low Cytotoxicity Observed | Cell line is resistant to this compound. | Consider testing a panel of different cancer cell lines. |
| Insufficient incubation time. | Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment. | |
| Compound degradation or precipitation. | Prepare fresh dilutions for each experiment. Ensure the compound is fully dissolved and the final DMSO concentration is low (typically ≤0.5%) to avoid precipitation. | |
| Sub-optimal cell health. | Use cells that are in the exponential growth phase with high viability (>95%). | |
| High Background Signal | Media components (e.g., phenol (B47542) red, serum). | Use phenol red-free media. Reduce serum concentration during the assay if possible, or run controls to measure background from serum LDH. |
| Microbial contamination (bacteria, yeast, mycoplasma). | Regularly test cell cultures for contamination and always use aseptic techniques. | |
| Direct reduction of MTT reagent by this compound. | Run a cell-free control with the compound and MTT reagent to check for direct reduction. | |
| High spontaneous LDH release (LDH Assay). | Optimize cell seeding density; too high a density can lead to cell death. Handle cells gently during plating to avoid membrane damage. |
Signaling Pathways and Workflows
References
Optimizing fixation and permeabilization for Cephalocyclidin A immunofluorescence
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers in performing immunofluorescence (IF) staining for the cytotoxic alkaloid, Cephalocyclidin A. Given its nature as a small, potentially soluble molecule, special considerations for fixation and permeabilization are crucial for successful visualization.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its immunodetection challenging?
A1: this compound is a novel pentacyclic alkaloid with a complex structure, isolated from Cephalotaxus harringtonia.[4][5] It has demonstrated cytotoxic effects against cancer cell lines like Murine Lymphoma (L1210) and Human Epidermoid Carcinoma (KB). Immunofluorescence for small molecules like this compound is challenging primarily due to the risk of antigen loss during the fixation and permeabilization steps. Harsh organic solvents can wash the molecule out of the cell, while inadequate cross-linking may fail to immobilize it effectively.
Q2: Which fixative is best for retaining this compound within the cell?
A2: Cross-linking aldehydes, such as paraformaldehyde (PFA), are generally recommended over precipitating organic solvents like methanol (B129727) or acetone (B3395972) for soluble antigens. Methanol and acetone can dehydrate the cell and extract lipids and other soluble components, leading to a significant loss of the target molecule. A 2-4% PFA solution is a good starting point. For very small peptides, adding a small amount of glutaraldehyde (B144438) (e.g., 0.05%) to the PFA solution can enhance cross-linking, though it may also increase autofluorescence.
Q3: How does permeabilization affect the staining of small molecules?
A3: Permeabilization creates pores in the cell membrane to allow antibodies access to intracellular targets. The choice of detergent is critical. Harsh, non-ionic detergents like Triton X-100 can strip membrane lipids and proteins, potentially leading to the loss of your target molecule. Milder detergents like Saponin, which selectively interacts with cholesterol in the plasma membrane, or Digitonin are often preferred as they better preserve the integrity of intracellular compartments.
Q4: What are the essential controls for a this compound immunofluorescence experiment?
A4: To ensure the specificity of your staining, several controls are essential:
-
Unstained Control: Cells that have been fixed and permeabilized but not exposed to any antibodies. This helps to assess the level of natural autofluorescence.
-
Secondary Antibody Only Control: This control omits the primary anti-Cephalocyclidin A antibody to check for non-specific binding of the fluorescent secondary antibody.
-
Peptide Competition Control (if available): Pre-incubating the primary antibody with an excess of free this compound peptide before applying it to the sample. A significant reduction in signal indicates that the antibody binding is specific to the target.
-
Positive and Negative Cell Controls: Use a cell line known to have high uptake of this compound as a positive control and one with no uptake as a negative control.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunofluorescence in a question-and-answer format.
Problem 1: Weak or No Signal
Q: I am not seeing any fluorescent signal, or the signal is very weak. What could be the cause?
A: This is a common issue, especially with small molecules. The primary causes are often antigen loss, improper antibody handling, or suboptimal imaging settings.
| Possible Cause | Recommended Solution | Citation |
| Antigen Loss During Fixation/Permeabilization | The target molecule was washed out. Switch from methanol/acetone fixation to 4% PFA. Use a milder permeabilization agent like 0.1% Saponin instead of Triton X-100. | |
| Inadequate Antibody Concentration | The primary or secondary antibody dilution is too high. Perform a titration series to find the optimal concentration (e.g., 1:100, 1:250, 1:500 for primary). | |
| Epitope Masking by Fixation | The PFA fixation may be cross-linking proteins around the target, hiding the epitope. Try a brief antigen retrieval step with a citrate (B86180) buffer (pH 6.0) at a sub-boiling temperature. | |
| Inactive Antibodies | Antibodies were stored improperly or subjected to multiple freeze-thaw cycles. Use a fresh aliquot of antibodies and always store them as recommended by the manufacturer. | |
| Incorrect Secondary Antibody | The secondary antibody does not recognize the host species of the primary antibody (e.g., using an anti-mouse secondary for a rabbit primary). Ensure the secondary antibody is appropriate for the primary. | |
| Photobleaching | The fluorophore has been damaged by excessive exposure to light. Minimize light exposure, use an anti-fade mounting medium, and image samples promptly after staining. |
Problem 2: High Background or Non-Specific Staining
Q: My images have high background fluorescence, making it difficult to see a specific signal. How can I fix this?
A: High background can obscure your results and is often caused by issues with antibody concentration, blocking, or washing steps.
| Possible Cause | Recommended Solution | Citation |
| Antibody Concentration Too High | Excess primary or secondary antibody is binding non-specifically. Reduce the concentration of the problematic antibody. | |
| Insufficient Blocking | Non-specific sites on the cells are not adequately blocked. Increase the blocking time (e.g., to 60 minutes) and use a blocking buffer containing 5% normal serum from the same species as the secondary antibody. | |
| Inadequate Washing | Unbound antibodies were not sufficiently washed away. Increase the number and duration of wash steps (e.g., 3 washes of 5 minutes each in PBS with 0.1% Tween-20) after antibody incubations. | |
| Sample Autofluorescence | The cells or tissue naturally fluoresce. This can be exacerbated by aldehyde fixation. View an unstained sample to confirm. If present, you can perform a quenching step with 0.1% sodium borohydride (B1222165) in PBS after fixation. | |
| Samples Dried Out | Allowing the sample to dry at any point during the staining process can cause non-specific antibody binding. Ensure the sample remains hydrated throughout the entire procedure. |
Experimental Protocols & Data
Optimization of Fixation and Permeabilization
Successful detection of this compound requires careful optimization. Below is a comparison of different methods and a recommended starting protocol.
Table 1: Comparison of Fixation & Permeabilization Methods
| Method | Fixative | Permeabilization Agent | Pros | Cons |
| A (Recommended Start) | 4% Paraformaldehyde (PFA) | 0.1% Saponin | Good preservation of cell morphology; mild permeabilization minimizes antigen loss. | PFA can cause some autofluorescence; Saponin may not permeabilize all organelle membranes effectively. |
| B (Harsh Perm.) | 4% Paraformaldehyde (PFA) | 0.2% Triton X-100 | Strong permeabilization ensures antibody access to all cellular compartments. | High risk of extracting small, soluble molecules like this compound. |
| C (Solvent Fixation) | 100% Cold Methanol (-20°C) | Methanol acts as both fixative and permeabilizing agent. | Fast protocol; can sometimes expose epitopes better than PFA. | Poor preservation of cell structure; very high risk of washing away soluble antigens. |
Recommended Starting Protocol
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach 50-70% confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.
-
Wash: Gently wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Blocking: Block for 60 minutes at room temperature in Blocking Buffer (PBS containing 5% Normal Goat Serum and 0.3% Triton X-100).
-
Primary Antibody Incubation: Dilute the anti-Cephalocyclidin A primary antibody in Antibody Dilution Buffer (PBS with 1% BSA and 0.3% Triton X-100). Incubate overnight at 4°C in a humidified chamber.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Wash: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstain (Optional): Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges with clear nail polish and allow to dry.
-
Imaging: Image using a fluorescence or confocal microscope with the appropriate filters. Store slides at 4°C in the dark.
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for optimizing your protocol and a troubleshooting decision tree.
Caption: Workflow for this compound Immunofluorescence.
Caption: Troubleshooting Decision Tree for IF Staining.
Hypothetical Signaling Pathway
While the exact mechanism of this compound is under investigation, many cytotoxic alkaloids interfere with critical cell signaling pathways such as apoptosis.
References
- 1. Effects of acetone, methanol, or paraformaldehyde on cellular structure, visualized by reflection contrast microscopy and transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Acetone, Methanol, or Paraformaldehyde on Cellular Structure, Visualized by Reflection Contrast Microscopy and Transmission and Scanning Electron Microscopy | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Best practices for handling and storage of Cephalocyclidin A
Technical Support Center: Cephalocyclidin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the handling, storage, and use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Storage and Handling
Q1: How should I store this compound upon receipt? A1: this compound powder should be stored at -20°C or -80°C. It is recommended to protect it from light and moisture.
Q2: What is the best way to prepare a stock solution of this compound? A2: It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl Sulfoxide (DMSO) is preferred for most biological assays due to its miscibility with aqueous media.[1]
-
Recommended Protocol: Prepare a 10 mM stock solution in 100% DMSO. To ensure the compound is fully dissolved, vortex the solution. If necessary, gentle warming and sonication can be applied.[1]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q3: this compound precipitated when I diluted the DMSO stock into my aqueous assay buffer. What should I do? A3: This is a common issue known as "solvent-shifting" precipitation, which occurs when a compound soluble in an organic solvent is introduced into an aqueous buffer where it has poor solubility.[1] Here are several troubleshooting steps:
-
Reduce Final Concentration: Lower the final concentration of this compound in your assay to a level that remains soluble with a low percentage of DMSO.[1]
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, you may slightly increase the final DMSO concentration (e.g., to 1-2%). Always run a vehicle control to ensure the solvent does not affect the assay outcome.
-
Use a Co-solvent System: Employing a water-miscible co-solvent in your buffer can help enhance solubility.
-
Explore Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.
-
Modify pH: As an alkaloid, the solubility of this compound may be pH-dependent. Lowering the buffer pH (making it more acidic) could protonate the nitrogen atoms, forming a more soluble salt. However, you must verify that the chosen pH is compatible with your cells or assay components.
Section 2: Experimental Issues
Q4: I am observing poor peak shape (e.g., tailing, broadening) during HPLC purification. What is the cause and how can I fix it? A4: Poor peak shape for basic compounds like alkaloids is often caused by the interaction of basic nitrogen atoms with residual free silanol (B1196071) groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Use an Acidic Modifier: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%) or formic acid (0.1%) to the mobile phase. The acid protonates the alkaloid and the silanol groups, minimizing secondary interactions.
-
Adjust pH: Using a buffer, such as ammonium (B1175870) acetate (B1210297), to adjust the mobile phase pH can also improve peak shape.
-
Check Column Health: Ensure you are operating within the recommended pH range for your HPLC column, as the column itself may be degrading.
-
Q5: My yield of crude alkaloid extract from the plant material is low. How can I improve it? A5: Low yields can result from several factors during the extraction process.
-
Troubleshooting Suggestions:
-
Incomplete Extraction: Ensure the plant material is finely powdered to maximize surface area. You can also increase the extraction time or perform multiple extraction cycles.
-
Degradation: Some alkaloids are sensitive to heat and pH. Avoid excessive heat during solvent evaporation and ensure pH changes during acid-base extraction are controlled.
-
Inappropriate Solvent: Consider testing different extraction solvents or solvent mixtures.
-
Physicochemical and Biological Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | |
| Molecular Weight | 317.34 g/mol | |
| CAS Number | 421583-14-4 | |
| Boiling Point | 545.75 °C | |
| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone, Methanol (B129727). |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | |
| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 |
Note: Molar concentrations were calculated based on the reported µg/mL values and the molecular weight.
Experimental Protocols
Protocol 1: General Method for Extraction and Isolation
This protocol describes a general method for extracting and isolating this compound from its natural source, Cephalotaxus harringtonia var. nana.
-
Extraction:
-
Air-dry and finely powder the plant material (e.g., fruits).
-
Extract the powdered material three times with methanol (MeOH) at room temperature.
-
Evaporate the solvent under vacuum to obtain the crude methanol extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in a dilute acid solution (e.g., 3% tartaric acid) to achieve a pH of 2.
-
Wash the acidic solution with ethyl acetate (EtOAc) to remove non-basic compounds. Discard the organic layer.
-
Basify the aqueous layer with sodium bicarbonate (NaHCO₃).
-
Extract the now basic aqueous solution with chloroform (CHCl₃) to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel or alumina (B75360) for initial purification.
-
Further purify the fractions containing this compound using techniques like Counter-Current Chromatography (CCC).
-
Perform final purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column to achieve high purity.
-
Visualizations
Diagram 1: Experimental Workflow for Isolation
Caption: Generalized workflow for the isolation of this compound.
Diagram 2: Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting workflow for addressing compound precipitation.
Diagram 3: Proposed Biosynthetic Origin
Caption: Proposed biogenetic origin of this compound.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of Cephalocyclidin A and Homoharringtonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two Cephalotaxus alkaloids: Cephalocyclidin A and Homoharringtonine. The information presented herein is intended to support research and drug development efforts by offering a side-by-side analysis of their in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and Homoharringtonine has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below for a comparative assessment. It is important to note that direct comparisons of IC50 values should be made with caution when data are derived from different studies, as variations in experimental conditions can influence the results.
| Compound | Cell Line | Cell Type | IC50 |
| This compound | L1210 | Murine Lymphoma | 0.85 µg/mL |
| KB | Human Epidermoid Carcinoma | 0.80 µg/mL | |
| Homoharringtonine | L1210 | Murine Lymphoma | >10 µg/mL |
| KB | Human Epidermoid Carcinoma | 0.90 µg/mL | |
| K562 | Human Chronic Myelogenous Leukemia | 28.53 nM | |
| MONOMAC 6 | Human Acute Monocytic Leukemia | 5-20 ng/mL (9.2-36.7 nM) | |
| MA9.3ITD | Human Acute Myeloid Leukemia | 5-20 ng/mL (9.2-36.7 nM) | |
| MA9.3RAS | Human Acute Myeloid Leukemia | 5-20 ng/mL (9.2-36.7 nM) | |
| MDA-MB-231 | Human Breast Adenocarcinoma | 0.313 µg/mL | |
| HCC1937 | Human Breast Ductal Carcinoma | 0.324 µg/mL | |
| MCF-7 | Human Breast Adenocarcinoma | 0.459 µg/mL | |
| T47D | Human Breast Ductal Carcinoma | 1.270 µg/mL |
Experimental Protocols
The following sections detail the methodologies commonly employed in the assessment of cytotoxicity for this compound and Homoharringtonine.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or Homoharringtonine). Control wells containing untreated cells and vehicle-treated cells are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is a cell density-based assay used to determine cytotoxicity. It relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins.
Procedure:
-
Cell Seeding and Compound Treatment: This follows the same procedure as the MTT assay.
-
Cell Fixation: After compound incubation, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are washed and then stained with an SRB solution.
-
Dye Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510 nm.
-
Data Analysis: Similar to the MTT assay, the IC50 value is calculated from the dose-response curve.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of this compound and Homoharringtonine are mediated through distinct, yet potentially overlapping, cellular mechanisms.
Homoharringtonine: A Protein Synthesis Inhibitor
Homoharringtonine is a well-characterized inhibitor of protein synthesis.[1] It exerts its cytotoxic effects by binding to the ribosomal A-site, thereby preventing the initial elongation step of protein synthesis.[2] This leads to the rapid depletion of short-lived proteins that are critical for cancer cell survival and proliferation, such as Mcl-1, c-Myc, and Cyclin D1.[3][4] The inhibition of these key proteins ultimately induces cell cycle arrest and apoptosis.[5] Homoharringtonine has been shown to modulate several signaling pathways, including the inhibition of the STAT3 and mTOR pathways, which are frequently hyperactivated in cancer.
This compound: An Inducer of Apoptosis
The precise molecular target of this compound is not as well-defined as that of Homoharringtonine. However, evidence suggests that its cytotoxic activity is mediated through the induction of apoptosis. It is proposed that this compound, like other Cephalotaxus alkaloids, triggers the intrinsic or mitochondrial pathway of apoptosis. This pathway involves the activation of pro-apoptotic proteins (e.g., Bax and Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
References
- 1. Alkaloids from Cephalotaxus lanceolata and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC | Haematologica [haematologica.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic alkaloids from the twigs and leaves of Cephalotaxus sinensis. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Cephalocyclidin A and Other Cephalotaxus Alkaloids: Cytotoxicity and Mechanisms of Action
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the biological activity of Cephalocyclidin A versus other prominent Cephalotaxus alkaloids has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their cytotoxic effects against various cancer cell lines, supported by experimental data and proposed mechanisms of action.
Introduction to Cephalotaxus Alkaloids
The genus Cephalotaxus is a rich source of structurally unique and biologically active alkaloids. For decades, these compounds have been investigated for their potential therapeutic applications, particularly in oncology.[1] Homoharringtonine (B1673347) (HHT), a well-known Cephalotaxus alkaloid, is an FDA-approved drug for treating chronic myeloid leukemia (CML), highlighting the clinical significance of this class of natural products.[2] This guide focuses on comparing the recently discovered this compound with other notable alkaloids from this genus, including homoharringtonine, harringtonine (B1672945), wilsonine (B12320088), and drupacine (B208478), to provide a clearer perspective on their relative potency and mechanisms.
Comparative Cytotoxicity
The in vitro cytotoxic activity of Cephalotaxus alkaloids is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological processes, including cell proliferation.
Quantitative Data Summary
The following table summarizes the available IC50 values for this compound and other selected Cephalotaxus alkaloids against various human and murine cancer cell lines. This data has been compiled from multiple studies to facilitate a direct comparison of their cytotoxic potential.
| Alkaloid | Cell Line | Cell Type | IC50 |
| This compound | L1210 | Murine Leukemia | 0.85 µg/mL (~2.3 µM)[3] |
| KB | Human Epidermoid Carcinoma | 0.80 µg/mL (~2.1 µM)[3] | |
| Homoharringtonine (HHT) | K562 | Human Myeloid Leukemia | 28.53 nM |
| MDA-MB-157 | Triple-Negative Breast Cancer | 15.7 ng/mL[4] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 19.9 ng/mL | |
| CAL-51 | Triple-Negative Breast Cancer | 23.1 ng/mL | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 80.5 ng/mL | |
| Harringtonine (HT) | K562 | Human Myeloid Leukemia | Induces apoptosis at 0.01-100 µg/mL |
| Wilsonine | - | - | No cytotoxic data available |
| Drupacine | - | - | No cytotoxic data available against human cancer cell lines. Herbicidal activity reported with an IC50 of 38.99 mg/L against Amaranthus retroflexus root. |
Experimental Protocols
The presented cytotoxicity data was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays. These colorimetric assays are standard methods for assessing cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test alkaloid and incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
SRB Assay Protocol
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Absorbance Reading: The bound dye is solubilized, and the absorbance is measured at a specific wavelength.
Mechanisms of Action and Signaling Pathways
The anticancer activity of Cephalotaxus alkaloids is attributed to their ability to interfere with fundamental cellular processes, primarily protein synthesis and the induction of apoptosis.
This compound
While the precise mechanism of this compound is still under investigation, its structural similarity to other Cephalotaxus alkaloids suggests that it may induce apoptosis. It is hypothesized that this compound triggers the intrinsic apoptotic pathway, leading to the activation of caspases and programmed cell death.
Caption: Proposed intrinsic apoptosis pathway for this compound.
Homoharringtonine (HHT) and Harringtonine (HT)
Homoharringtonine and harringtonine are well-characterized protein synthesis inhibitors. They bind to the ribosome, thereby inhibiting the elongation step of protein synthesis. This disruption of protein production leads to cell cycle arrest and apoptosis. Recent studies have also elucidated the involvement of specific signaling pathways in HHT's anticancer activity, including the PI3K/AKT/mTOR pathway.
Caption: Mechanism of action of Homoharringtonine (HHT).
Wilsonine and Drupacine
The biological activities of wilsonine and drupacine in the context of cancer are not well-documented. Drupacine has been identified as a potent herbicidal agent that targets the shikimate dehydrogenase enzyme in plants. Further research is required to determine if these alkaloids possess cytotoxic activity against human cancer cells and to elucidate their mechanisms of action.
Conclusion
This compound demonstrates moderate cytotoxic activity against murine leukemia and human epidermoid carcinoma cell lines, with IC50 values in the low micromolar range. In comparison, homoharringtonine exhibits potent cytotoxicity against a broader range of cancer cell lines, particularly hematological malignancies, with IC50 values in the nanomolar range. While data for harringtonine is less specific, it is known to induce apoptosis effectively. The anticancer potential of wilsonine and drupacine remains to be explored.
The primary mechanism of action for the well-studied Cephalotaxus alkaloids like homoharringtonine is the inhibition of protein synthesis, which subsequently triggers apoptosis through various signaling pathways. It is plausible that this compound also induces apoptosis, although its precise molecular targets are yet to be identified. This comparative guide underscores the therapeutic potential of Cephalotaxus alkaloids and highlights the need for further investigation into the biological activities of lesser-known compounds like this compound, wilsonine, and drupacine.
Caption: Experimental workflow for comparing Cephalotaxus alkaloid activity.
References
- 1. Frontiers | Homoharringtonine: mechanisms, clinical applications and research progress [frontiersin.org]
- 2. Omacetaxine mepesuccinate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cephalocyclodin A and Paclitaxel Cytotoxicity
In the landscape of oncological research, the continuous exploration for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. This guide presents a detailed comparative analysis of the cytotoxic properties of Cephalocyclidin A, a pentacyclic alkaloid, and paclitaxel (B517696), a widely utilized chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available experimental data, detailed experimental protocols, and visualization of the underlying molecular mechanisms.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values for this compound and paclitaxel against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell lines, drug exposure time, and the specific cytotoxicity assay used.
| Compound | Cell Line | Cell Type | IC50 Value |
| This compound | Murine Lymphoma (L1210) | Murine Lymphoma | 0.85 µg/mL (~2.68 µM)[1] |
| Human Epidermoid Carcinoma (KB) | Human Epidermoid Carcinoma | 0.80 µg/mL (~2.52 µM)[1][2] | |
| Paclitaxel | Human Tumor Cell Lines (average of 8) | Various | 2.5 - 7.5 nM[2] |
| Ovarian Carcinoma Cell Lines (7 lines) | Ovarian Carcinoma | 0.4 - 3.4 nM[2] | |
| Breast Cancer (MCF-7) | Breast Adenocarcinoma | 3.5 µM | |
| Breast Cancer (BT-474) | Breast Ductal Carcinoma | 19 nM | |
| Breast Cancer (MDA-MB-231) | Breast Adenocarcinoma | 0.3 µM | |
| Human Glioma (U-251 MG) | Glioblastoma | Appreciably greater than SF-126 and U-87 MG |
Mechanisms of Cytotoxicity
This compound: The precise mechanism of action for this compound has not been fully elucidated. However, as a member of the Cephalotaxus alkaloids, it is hypothesized to induce apoptosis, potentially through the intrinsic mitochondrial pathway. This class of compounds is known to interfere with protein synthesis and induce programmed cell death in cancer cells.
Paclitaxel: Paclitaxel is a well-characterized antineoplastic agent that functions as a microtubule stabilizer. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. Paclitaxel-induced apoptosis is mediated through various signaling pathways, including the PI3K/Akt and MAPK pathways.
Experimental Protocols
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following are detailed methodologies for common cytotoxicity assays that can be used to assess the effects of this compound and paclitaxel.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or paclitaxel) in complete medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the drug concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Procedure:
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates with water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in the cytotoxicity of this compound and paclitaxel, the following diagrams are provided in DOT language.
Caption: A generalized workflow for determining IC50 values using in vitro cytotoxicity assays.
Caption: A proposed mechanism for this compound-induced apoptosis via the mitochondrial pathway.
Caption: An overview of the signaling pathways activated by paclitaxel to induce apoptosis.
References
Validating the apoptotic mechanism of Cephalocyclidin A in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the apoptotic mechanism of Cephalocyclidin A, a pentacyclic alkaloid with noted cytotoxic properties. Due to the limited direct experimental data on its specific molecular targets and signaling pathways, this document draws comparisons with the closely related and better-studied compound, Cephalotaxine, as well as other established apoptotic inducers. The experimental protocols and data presentation formats outlined herein are designed to facilitate a rigorous investigation into this compound's cellular effects.
Comparative Cytotoxicity Analysis
The initial step in characterizing a potential anti-cancer compound is to determine its cytotoxic potency across various cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which
Predictive Cross-Resistance Analysis of Cephalocyclidin A in Chemoresistant Cancer Cells
A comparative guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of Cephalocyclidin A, a novel pentacyclic alkaloid, in the context of chemoresistance. Direct experimental studies on the cross-resistance of this compound in resistant cell lines are not yet available in published literature.[1] This document, therefore, presents a predictive comparison based on its known cytotoxic activity and the well-established mechanisms of chemoresistance to other natural product-based anticancer agents.
This compound, isolated from the fruits of Cephalotaxus harringtonia var. nana, is a structurally unique alkaloid with a fused-pentacyclic skeleton.[2][3] Initial biological assays have demonstrated its moderate cytotoxicity against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cell lines, suggesting its potential as a scaffold for anticancer drug development.[2][4]
Data Presentation: Comparative Cytotoxicity
The cytotoxic potential of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ |
| Murine lymphoma L1210 | Leukemia | 0.85 | 2.67 |
| Human epidermoid carcinoma KB | Carcinoma | 0.80 | 2.52 |
¹ Molar concentrations were calculated using the molecular weight of this compound (317.34 g/mol ). Data sourced from.
To contextualize the potential for cross-resistance, the following table compares the cytotoxicity of standard chemotherapeutic agents in drug-sensitive parental cell lines and their multidrug-resistant (MDR) counterparts. A common mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell.
Table 2: Comparative Cytotoxicity of Standard Chemotherapeutics in Sensitive and Resistant Cell Lines
| Compound | Cell Line (Parental) | Cell Line (Resistant) | Resistance Mechanism | Fold Resistance |
| Paclitaxel | A549 | A549/Taxol | P-gp overexpression | ~40 |
| Doxorubicin (B1662922) | MCF-7 | MCF-7/ADR | P-gp overexpression | ~180 |
| Vincristine | KB-3-1 | KB-V1 | P-gp overexpression | ~500 |
Note: Data for comparator compounds are illustrative and sourced from various published studies. Fold resistance is calculated as the ratio of IC50 (Resistant) / IC50 (Parental).
Given that many natural product-based drugs are substrates of P-gp, it is plausible that cancer cells overexpressing this transporter would exhibit cross-resistance to this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols relevant to the study of cytotoxicity and chemoresistance.
Determination of Cytotoxicity (IC50) via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the MTT reagent (e.g., at a final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Development of Multidrug-Resistant (MDR) Cell Lines
The generation of chemoresistant cell lines is a standard laboratory procedure to study the mechanisms of drug resistance.
-
Stepwise Selection: A drug-sensitive parental cell line is cultured in the continuous presence of a low concentration of a selecting drug (e.g., doxorubicin or paclitaxel).
-
Dose Escalation: As the cells adapt and become resistant, the concentration of the selecting drug is gradually increased over several months.
-
Clonal Selection: Once a highly resistant cell population is established, single-cell cloning may be performed to ensure a homogenous population with a stable resistance phenotype.
-
Characterization of Resistance: The resistant cell line is then characterized to confirm the mechanism of resistance. This typically involves:
-
Western Blotting or Flow Cytometry: To confirm the overexpression of P-glycoprotein.
-
Drug Efflux Assays: Using fluorescent P-gp substrates (e.g., Rhodamine 123) to demonstrate increased efflux activity.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to this comparative guide.
References
Synergistic Potential of Cephalocyclidin A with Anticancer Drugs: A Comparative Guide for Researchers
Disclaimer: A comprehensive review of scientific literature reveals no publicly available studies detailing the synergistic effects of Cephalocyclidin A in combination with other chemotherapeutic agents as of December 2025.[1] this compound is a novel pentacyclic alkaloid, and while its structure has been elucidated, its potential in combination cancer therapy remains an unexplored area of research.[1][2][3]
This guide has been created to serve as a practical, illustrative framework for researchers. It outlines the standard methodologies and data presentation formats that would be used to evaluate such synergies. The following sections use a hypothetical scenario to demonstrate how the synergistic effects of this compound could be assessed and compared. This scenario is modeled on established research into a related Cephalotaxus alkaloid, Homoharringtonine (HHT), which has shown synergistic efficacy with other anticancer drugs in treating hematological malignancies.[4]
Illustrative Study: Synergistic Effects of this compound and Venetoclax in Acute Myeloid Leukemia (AML)
This hypothetical study investigates the potential synergy between this compound and Venetoclax, a BCL-2 inhibitor, against Acute Myeloid Leukemia (AML) cells. The rationale is based on the mechanism of related alkaloids, which are known to inhibit protein synthesis, leading to the depletion of short-lived anti-apoptotic proteins like Mcl-1. Combining this action with a direct BCL-2 inhibitor could create a potent synergistic effect, simultaneously targeting two key survival proteins in cancer cells.
Data Presentation: Quantitative Analysis of Synergy
The synergistic effect of a drug combination is quantitatively assessed by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound and Venetoclax in OCI-AML3 Cells
| Treatment | IC50 (nM) |
| This compound | 85 |
| Venetoclax | 55 |
| This compound + Venetoclax (1:1 ratio) | Synergistic Effect Noted |
| Combination (ED50) | CI = 0.58 |
| Combination (ED75) | CI = 0.45 |
| Combination (ED90) | CI = 0.39 |
Note: This data is illustrative and not derived from actual experiments on this compound. IC50: The half-maximal inhibitory concentration. ED50, ED75, ED90: The effective doses that inhibit 50%, 75%, and 90% of cell growth, respectively. CI: Combination Index.
Experimental Workflow
The process for determining drug synergy involves a series of established laboratory techniques, from cell culture to data analysis.
References
Pioneering Cancer Therapy: A Comparative Guide to Cephalocyclidin A Combination Studies in Preclinical Models
A notable gap in current oncological research is the absence of published studies on the combination therapy of Cephalocyclidin A in cancer models. This novel pentacyclic alkaloid, isolated from Cephalotaxus harringtonia var. nana, has demonstrated cytotoxic effects as a standalone agent against certain cancer cell lines.[1][2][3] However, its potential synergistic effects when combined with other chemotherapeutic drugs remain unexplored in publicly available literature.[1][4]
Combination therapy is a fundamental strategy in modern cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. While direct data for this compound is lacking, this guide provides a comparative framework by summarizing its known single-agent activity and presenting hypothetical combination therapy scenarios. The experimental protocols and data herein are designed to serve as a blueprint for future research in this promising area.
Comparative Cytotoxicity of this compound
This compound has shown moderate cytotoxicity against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. For context, hypothetical data for a combination of this compound with a standard chemotherapeutic agent, Cisplatin, is presented to illustrate how synergistic effects would be quantified.
| Compound/Combination | Cancer Cell Line | IC50 (µM) | Combination Index (CI) | Reference/Note |
| This compound | Murine Lymphoma (L1210) | ~2.68 | N/A | |
| This compound | Human Epidermoid Carcinoma (KB) | ~2.52 | N/A | |
| Cisplatin | Human Epidermoid Carcinoma (KB) | Hypothetical Data: 5.0 | N/A | Illustrative Data |
| This compound + Cisplatin | Human Epidermoid Carcinoma (KB) | Hypothetical Data: 1.2 (this compound) + 2.5 (Cisplatin) | Hypothetical Data: < 1 | Illustrative Data for Synergy |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The hypothetical data suggests a synergistic interaction where the combined effect is greater than the sum of the individual drug effects.
Hypothetical Experimental Protocols
To investigate the potential of this compound in combination therapy, rigorous experimental protocols are necessary. The following are detailed methodologies for key experiments that would be essential for such studies.
Cell Viability and Synergy Assessment (MTT Assay and Combination Index Calculation)
-
Cell Culture: Human epidermoid carcinoma (KB) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound and Cisplatin are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with varying concentrations of this compound alone, Cisplatin alone, and in combination at a constant ratio.
-
MTT Assay: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated, and the IC50 values are determined. The Combination Index (CI) is calculated using the Chou-Talalay method to determine the nature of the drug interaction.
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
-
Treatment: KB cells are treated with this compound, Cisplatin, and their combination at their respective IC50 concentrations for 24 hours.
-
Staining: The cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: Hypothetical signaling pathway for this compound combination therapy.
Caption: Workflow for evaluating this compound combination therapy in vitro.
Future Directions
The data and protocols presented in this guide underscore the urgent need for preclinical studies to investigate the potential of this compound in combination cancer therapy. Future research should focus on conducting in vitro and in vivo studies to identify synergistic combinations, elucidate the underlying mechanisms of action, and evaluate the safety and efficacy of these combinations in relevant cancer models. Such studies will be crucial in determining if this compound can be developed into a valuable component of future cancer treatment regimens.
References
A Comparative Transcriptomic Guide to Cephalocyclidin A and Alternative Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative transcriptomic framework for understanding the cellular effects of Cephalocyclidin A, a fungal secondary metabolite with cytotoxic properties. Due to the limited publicly available transcriptomic data for this compound, this document uses its closely related and well-studied analogue, Cephalotaxine (CET), as a predictive proxy to outline its hypothesized mechanism of action.[1] This analysis is juxtaposed with the known transcriptomic profiles of two widely used chemotherapeutic agents, Doxorubicin and Cisplatin, to highlight distinct cellular response pathways and provide a basis for evaluating novel anticancer compounds.
Cephalotaxine is a natural alkaloid known to exert potent antileukemia effects.[1] Its mechanism is understood to involve the activation of the intrinsic mitochondrial apoptosis pathway.[1] In contrast, Doxorubicin and Cisplatin act through different primary mechanisms—Doxorubicin by intercalating DNA and inhibiting topoisomerase II, and Cisplatin by creating DNA adducts that trigger the DNA damage response.[2][3]
Comparative Analysis of Transcriptomic Responses
The following table summarizes the key transcriptomic changes observed or hypothesized following treatment with this compound (via Cephalotaxine as a proxy), Doxorubicin, and Cisplatin. The data highlights the differential regulation of genes central to apoptosis, cell cycle control, and DNA repair, reflecting their distinct mechanisms of action.
| Gene/Pathway Category | This compound (Hypothesized) | Doxorubicin | Cisplatin |
| Primary Mechanism | Induction of Mitochondrial Apoptosis | DNA Intercalation & Topoisomerase II Inhibition | DNA Adduct Formation & Damage Response |
| Key Upregulated Genes | BAK, CASP9, CASP3, Apoptotic factors | CDKN1A (p21), GADD45A, TP53 target genes | XPA, ERCC1, GADD45A, DNA Repair Genes |
| Key Downregulated Genes | BCL2 (Anti-apoptotic) | CCNB1, CDK1 (Cell Cycle Progression) | Genes involved in cell cycle progression |
| Affected Signaling Pathways | Intrinsic Apoptosis Pathway | p53 Signaling, DNA Damage Response | Nucleotide Excision Repair (NER), ATR/p53 Signaling |
Signaling and Experimental Workflow Visualizations
To elucidate the complex biological processes discussed, the following diagrams were generated using the DOT language, adhering to specified design constraints for clarity and contrast.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Caption: Distinct DNA damage pathways activated by Doxorubicin and Cisplatin.
Caption: Standardized workflow for RNA-Seq based transcriptomic analysis.
Detailed Experimental Protocols
The following protocols provide a generalized methodology for conducting a comparative transcriptomic analysis of cells treated with cytotoxic compounds.
Cell Culture and Treatment
-
Cell Lines: Human leukemia (HL-60) or breast cancer (MCF-7) cells are cultured in RPMI-1640 or DMEM medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol: Cells are seeded to achieve approximately 70-80% confluency at the time of treatment. The compounds (this compound, Doxorubicin, Cisplatin) are dissolved in DMSO to create stock solutions and then diluted in culture medium to final concentrations (e.g., IC50 value for each cell line). A vehicle control (DMSO equivalent) is run in parallel. Treatment duration is typically 24-48 hours.
RNA Extraction and Quality Control
-
Extraction: Total RNA is isolated from treated and control cells using a TRIzol-based reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: The integrity and purity of the extracted RNA are assessed. RNA concentration is measured using a NanoDrop spectrophotometer. RNA integrity is evaluated using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) value greater than 8 are considered high quality and suitable for sequencing.
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Preparation: An indexed cDNA library is prepared from 1 µg of total RNA using a library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This process involves mRNA purification, fragmentation, first- and second-strand cDNA synthesis, end repair, A-tailing, and adapter ligation.
-
Sequencing: The prepared libraries are pooled and sequenced on an Illumina NovaSeq or similar high-throughput sequencing platform to generate paired-end reads (e.g., 2x150 bp).
Bioinformatic Analysis
-
Data Preprocessing: Raw sequencing reads are subjected to quality control using tools like FastQC. Adapter sequences and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner such as STAR or HISAT2.
-
Differential Gene Expression: Aligned reads are quantified to generate a count matrix. Differential gene expression analysis between treated and control groups is performed using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > |1| are considered significantly differentially expressed.
-
Functional Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify significantly altered biological processes and signaling pathways.
References
- 1. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin-induced transcriptome meets interactome: identification of new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cephalocyclidin A
For Immediate Implementation by Laboratory Personnel
As a novel pentacyclic alkaloid with demonstrated cytotoxic properties, Cephalocyclidin A requires stringent handling and disposal protocols to ensure the safety of researchers and the environment.[1] This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with established best practices for cytotoxic waste management. Adherence to these procedures is critical in minimizing exposure risks and ensuring regulatory compliance.
I. Understanding the Hazards
This compound, isolated from Cephalotaxus harringtonia, is classified as a cytotoxic compound due to its ability to inhibit cancer cell growth.[1] Like other Cephalotaxus alkaloids, it is considered a hazardous substance, and all materials contaminated with it must be treated as cytotoxic waste.[2][3][4]
Key Safety Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₅ | |
| Molecular Weight | 317.34 g/mol | |
| Appearance | Not specified in literature | |
| Solubility | Soluble in Methanol | |
| Cytotoxicity (IC₅₀) | 0.85 µg/mL (Murine Lymphoma L1210) | |
| 0.80 µg/mL (Human Epidermoid Carcinoma KB) |
II. Essential Personal Protective Equipment (PPE)
Prior to handling this compound in any form (solid, in solution, or as waste), all personnel must be equipped with the following PPE:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Safety glasses with side shields or a full-face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the solid compound or creating solutions.
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and contaminated materials is high-temperature incineration through a certified hazardous waste management service.
Step 1: Segregation of Cytotoxic Waste
All items that have come into contact with this compound must be segregated as cytotoxic waste at the point of generation. This includes:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated lab supplies: pipette tips, tubes, vials, flasks, and culture plates.
-
Contaminated PPE (gloves, gown, etc.).
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
-
-
Sharps Waste:
-
Needles and syringes used for handling this compound solutions.
-
Step 2: Packaging of Cytotoxic Waste
Proper packaging is crucial to prevent leaks and exposure during storage and transport.
-
Solid and Liquid Waste:
-
Place all non-sharp solid and liquid waste into a designated, leak-proof, and puncture-resistant container lined with a purple cytotoxic waste bag.
-
For liquid waste, ensure the container is compatible with the solvent used (e.g., methanol). Do not overfill containers.
-
Securely seal the purple bag and then the outer container.
-
-
Sharps Waste:
-
Immediately place all contaminated sharps into a designated, puncture-proof sharps container with a purple lid.
-
Step 3: Labeling of Waste Containers
All waste containers must be clearly labeled with the universal cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".
Step 4: Storage of Cytotoxic Waste
-
Store sealed and labeled cytotoxic waste containers in a designated, secure area away from general lab traffic.
-
This storage area should be clearly marked with a cytotoxic hazard warning sign.
Step 5: Final Disposal
-
Arrange for the collection of cytotoxic waste by a licensed hazardous waste disposal company.
-
Do not dispose of this compound or any contaminated materials in general laboratory trash, down the drain, or as biohazardous waste.
IV. Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to contain and clean the contamination.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Don PPE: Before cleaning, don the full PPE as described in Section II.
-
Containment:
-
For liquid spills, cover with absorbent pads from a chemotherapy spill kit.
-
For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
-
Cleaning and Decontamination:
-
Clean the spill area starting from the outer edge and working inwards.
-
Use a detergent solution to clean the area, followed by a rinse with water.
-
While specific chemical inactivation data for this compound is unavailable, studies on other cytotoxic drugs have shown that solutions like sodium hypochlorite (B82951) can be effective for decontamination. If institutional policy allows, a final wipe with a dilute bleach solution may be considered, followed by a final rinse to remove bleach residue.
-
-
Disposal of Spill Debris: All cleaning materials (absorbent pads, wipes, contaminated PPE) must be disposed of as cytotoxic waste.
V. Experimental Workflow and Disposal Logic
The following diagrams illustrate the workflow for handling this compound and the logical flow for waste segregation and disposal.
Caption: Experimental workflow for handling this compound.
Caption: Logical flow for this compound waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
